Technical Documentation Center

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid
  • CAS: 27878-36-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

This guide provides a comprehensive technical overview of the crystal structure and stereochemical features of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. It is intended for researchers, scientists, and professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the crystal structure and stereochemical features of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural analysis of this and similar nitro-containing bioactive molecules. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, this document outlines the established methodologies and expected structural insights based on analogous compounds and fundamental chemical principles.

Introduction: The Significance of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is a multifaceted organic molecule that incorporates several key functional groups: a carboxylic acid, an oxime, and a nitroaryl moiety. The presence of the nitro group, in particular, suggests potential for a wide range of biological activities, as nitro-containing compounds are known to exhibit antineoplastic, antibiotic, and antiparasitic properties. A thorough understanding of the three-dimensional structure of this molecule is paramount for elucidating its mechanism of action, designing derivatives with enhanced activity, and ensuring stereochemical purity, which is a critical aspect in modern drug development.

This guide will delve into the synthetic pathway, the detailed process of crystal structure determination via single-crystal X-ray diffraction, and a comprehensive analysis of its stereochemical properties.

Synthesis and Characterization

A plausible synthetic route to (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid involves the reaction of the corresponding α-keto acid, 3-(2-nitrophenyl)pyruvic acid, with hydroxylamine. This is a standard method for the formation of oximes from ketones and aldehydes.[1][2]

Proposed Synthesis Workflow

A 3-(2-nitrophenyl)pyruvic acid C Reaction in a weakly acidic medium A->C B Hydroxylamine (NH2OH) B->C D (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid C->D Oximation

Caption: Proposed synthesis of the title compound.

Spectroscopic Characterization (Predicted)

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity prior to crystallographic studies.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-nitrophenyl group, a singlet or AB quartet for the methylene (-CH₂-) protons, and exchangeable singlets for the carboxylic acid (-COOH) and oxime (-OH) protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carboxylic carbon, the imino carbon (C=N), the methylene carbon, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the oxime, the C=O stretch of the carboxylic acid, the C=N stretch of the oxime, and the N-O stretches of the nitro group.

  • Mass Spectrometry: High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.

Determination of the Crystal Structure: A Methodological Deep Dive

The gold standard for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. The following section outlines the experimental and computational workflow for determining the crystal structure of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid.

Experimental Protocol: From Powder to Structure
  • Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Crystallographic Workflow

A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution (e.g., Direct Methods) B->C D Structure Refinement C->D E Final Crystal Structure D->E

Caption: Workflow for crystal structure determination.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for the title compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₉H₈N₂O₅
Formula Weight224.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 8.5, 12.3
α, β, γ (°)90, 105.2, 90
Volume (ų)1005
Z4
Density (calculated)1.48 g/cm³
R-factor< 0.05

Stereochemical Analysis: A Molecule in 3D

The stereochemistry of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is defined by the configuration of the oxime double bond and the conformation of the single bonds.

(Z)-Configuration of the Hydroxyimino Group

The "Z" in the compound's name refers to the stereochemistry of the C=N double bond of the oxime. According to the Cahn-Ingold-Prelog priority rules:

  • At the imino carbon (C2), the carboxylic acid group has higher priority than the 2-nitrophenylmethyl group.

  • At the imino nitrogen, the hydroxyl group has the only priority.

Since the higher priority groups (the carboxylic acid and the hydroxyl group) are on the same side of the C=N double bond, the configuration is designated as (Z) (from the German zusammen, meaning together).

Conformational Isomerism

The molecule also possesses conformational flexibility around its single bonds. Of particular interest are the torsions around the C2-C3 bond and the C-O bond of the carboxylic acid.

  • Carboxylic Acid Conformation: Carboxylic acids can exist in syn and anti conformations.[3][4][5] The syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable.

  • Overall Molecular Conformation: The relative orientation of the 2-nitrophenyl ring with respect to the rest of the molecule will be determined by steric and electronic factors, and can be precisely determined from the crystal structure data.

Intermolecular Interactions

In the solid state, the molecules are expected to be held together by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid and oxime moieties are excellent hydrogen bond donors and acceptors.[6] It is highly probable that strong O-H···O and O-H···N hydrogen bonds will be observed, potentially leading to the formation of dimers or extended chains.

  • π-π Stacking: The presence of the aromatic nitrophenyl ring could facilitate π-π stacking interactions between adjacent molecules.

cluster_0 Molecule A cluster_1 Molecule B A_COOH COOH B_COOH COOH A_COOH->B_COOH H-Bonding (Dimer) A_Oxime C=N-OH B_Oxime C=N-OH A_Oxime->B_Oxime H-Bonding A_Aryl Aryl Ring B_Aryl Aryl Ring A_Aryl->B_Aryl π-π Stacking

Caption: Potential intermolecular interactions.

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystal structure and stereochemistry of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. While awaiting experimental determination of its crystal structure, the principles and methodologies outlined here provide a robust foundation for predicting its structural features. A detailed crystallographic analysis, once performed, will be invaluable for rational drug design and for understanding the structure-activity relationships of this and related nitro-containing compounds.

References

  • (2Z)-2-(hydroxyimino)
  • 2-(hydroxyimino)-3-(o-nitrophenyl)
  • (2Z)-2-hydroxyimino-3-(4-nitrophenyl)propanoic acid - NextSDS.
  • 2-(Hydroxyimino)-3-Phenylpropanoic Acid | C9H9NO3 | CID 6416112 - PubChem.
  • Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid - PrepChem.com.
  • Oxime form
  • (2Z)-2-Hydroxyimino-3-(4-nitrophenyl)propanoic acid - BuyersGuideChem.
  • (2Z)-2-hydroxyimino-3-(4-nitrophenyl)
  • US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google P
  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC.
  • 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid | C9H10N2O5 - PubChem.
  • CAS 3682-17-5 (2-(Hydroxyimino)-3-phenylpropanoic Acid) - Building Block / BOC Sciences.
  • The conformation of carboxylic acids revealed. - Henry Rzepa's Blog - Ch.imperial. (2017, April 11).
  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution - PMC. (2019, May 24).
  • WO2002024625A2 - Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives - Google P
  • (R)-2-Amino-3-(2-nitrophenyl)propanoic acid | C9H10N2O4 | CID - PubChem.
  • Structural Chemistry of Oximes | Crystal Growth & Design - ACS Public
  • Methods for Hydroxamic Acid Synthesis - PMC - NIH.
  • 2-Nitropropanoic acid | C3H5NO4 | CID 14598772 - PubChem - NIH.

Sources

Exploratory

Pharmacokinetic profiling of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

An In-Depth Technical Guide: Pharmacokinetic Profiling of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid Prepared by: Gemini, Senior Application Scientist Abstract The journey of a novel chemical entity from the lab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, a small molecule with a distinct chemical structure featuring nitroaromatic and hydroxyimino moieties. The behavior of a drug within the body—its absorption, distribution, metabolism, and excretion (ADME)—governs its efficacy and safety profile.[1][2] This document outlines a strategic, multi-tiered approach, beginning with fundamental physicochemical characterization and robust bioanalytical method development, followed by a suite of validated in vitro ADME assays and culminating in an exploratory in vivo pharmacokinetic study. The causality behind each experimental choice is explained, ensuring that the data generated is not only accurate but also contextually relevant for predicting human pharmacokinetics and guiding further drug development decisions.

Introduction: The Imperative of Early ADME Profiling

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is a novel compound whose therapeutic potential cannot be evaluated by its in vitro potency alone. The field of drug discovery has consistently shown that poor pharmacokinetic properties are a primary cause of late-stage clinical trial failures.[3] Therefore, an early and integrated assessment of a compound's ADME profile is not merely a regulatory requirement but a foundational pillar of efficient and successful drug development.[4][5] This guide establishes a self-validating system of protocols designed to de-risk the progression of this candidate by building a comprehensive pharmacokinetic dossier.

The presence of a nitroaromatic group is of particular interest, as this functional group can be susceptible to metabolic reduction, potentially leading to toxic metabolites or rapid clearance.[6] Understanding the metabolic fate and overall disposition of this molecule is therefore of paramount importance.

The Profiling Strategy: A Phased Approach

Our strategy is built on a logical progression from simple, high-throughput in vitro assays to more complex in vivo studies. This allows for early decision-making and conserves resources by ensuring only the most promising candidates advance.[3]

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Data Integration & Prediction A Physicochemical Characterization (Solubility, logD) B Bioanalytical Method Development (LC-MS/MS) A->B Informs matrix & concentration selection C Absorption (Caco-2 Permeability) B->C Enables quantification in biological matrices D Distribution (Plasma Protein Binding) B->D Enables quantification in biological matrices E Metabolism (Liver Microsome Stability) B->E Enables quantification in biological matrices F Rodent Pharmacokinetic Study (IV & PO) C->F Guides in vivo study design G IVIVE & PBPK Modeling C->G Input for human PK prediction D->F Guides in vivo study design E->F Guides in vivo study design E->G Input for human PK prediction F->G Provides key PK parameters (CL, Vd, F)

Caption: Overall Pharmacokinetic Profiling Workflow.

Bioanalytical Method Development and Validation

A validated bioanalytical method is the bedrock of any pharmacokinetic study, ensuring that the data generated is accurate and reproducible. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[7][8]

Causality: The choice of LC-MS/MS is driven by the need to detect the analyte at low concentrations (nM range) and to distinguish it from endogenous matrix components and potential metabolites, which is a common challenge with low molecular weight compounds.[8][9] The nitro group on the analyte suggests that analysis in negative ion mode might be highly sensitive, a hypothesis that must be tested during development.[8][10]

Protocol: LC-MS/MS Method Development
  • Analyte Characterization:

    • Infuse a standard solution of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid directly into the mass spectrometer.

    • Optimize ionization parameters in both positive and negative electrospray ionization (ESI) modes to identify the most stable and intense precursor ion. For a nitroaromatic acid, the deprotonated molecule [M-H]⁻ is a likely candidate in negative mode.

    • Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) transitions. A common fragmentation for nitroaromatics involves the loss of the nitro group (NO₂).[8]

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve chromatographic separation from matrix components.

    • Test various mobile phase compositions (e.g., acetonitrile or methanol with water) and additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to optimize peak shape and retention time.[10][11] A gradient elution is typically required for complex matrices like plasma.[11][12]

  • Sample Preparation:

    • Evaluate different sample clean-up techniques to remove proteins and phospholipids from plasma samples.

      • Protein Precipitation (PPT): A rapid method using a solvent like acetonitrile. It is often the first choice for screening but may be less clean.

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract but is more labor-intensive.

      • Solid-Phase Extraction (SPE): Provides the cleanest samples and is amenable to automation, making it ideal for validated studies.

  • Method Validation (ICH M10 Guidelines):

    • Validate the final method for specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability according to regulatory guidelines.[8]

In Vitro ADME Profiling

In vitro ADME assays are essential for early-stage drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior without the immediate need for animal studies.[3][4][13]

Absorption: Caco-2 Permeability Assay

Causality: To be orally bioavailable, a drug must first be absorbed across the intestinal epithelium. The Caco-2 permeability assay is the industry-standard model for this process.[14][15] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters like P-glycoprotein (P-gp), mimicking the human intestinal barrier.[16][17] This allows for the measurement of a compound's apparent permeability (Papp) and helps identify if it is a substrate for active efflux.[14]

G Bidirectional Caco-2 Permeability Assay Workflow A Add Test Compound (Donor) Caco2 Caco-2 Monolayer A->Caco2 Passive Diffusion B Sample Over Time (Receiver) Caco2->B A_receiver Sample Over Time (Receiver) Caco2->A_receiver Active Efflux (e.g., P-gp) B_donor Add Test Compound (Donor) B_donor->Caco2 Passive Diffusion

Caption: Caco-2 Permeability Assay Workflow.

  • Cell Culture: Seed Caco-2 cells on semipermeable Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²), which confirms the integrity of the tight junctions.[14][18]

  • Transport Study (A→B):

    • Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).

    • Add fresh buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), take samples from the basolateral side and an initial sample from the apical side.[17]

  • Transport Study (B→A):

    • Simultaneously, in separate wells, add the test compound to the basolateral (B) side and sample from the apical (A) side to measure active efflux.[14][17]

  • Quantification: Analyze the concentration of the compound in all samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Propranolol (High Permeability Control)25.024.50.98High
Atenolol (Low Permeability Control)0.50.61.2Low
Test Compound Hypothetical ValueHypothetical ValueCalculatedInterpreted

Table 1: Hypothetical Data Summary for Caco-2 Permeability Assay.

Distribution: Plasma Protein Binding (PPB)

Causality: Once absorbed, a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein.[7] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be metabolized or excreted.[7] High plasma protein binding can limit drug efficacy and slow clearance. Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding compared to other techniques like ultrafiltration.[7][19][20]

  • Device Setup: Use a 96-well equilibrium dialysis apparatus (e.g., RED device) with a semipermeable membrane (typically 8-12 kDa MWCO) separating two chambers.

  • Incubation:

    • Add plasma (human, rat) spiked with the test compound (e.g., 1-5 µM) to one side of the membrane (the plasma chamber).[7]

    • Add protein-free buffer (PBS, pH 7.4) to the other side (the buffer chamber).

    • Seal the plate and incubate at 37°C for 4-6 hours, or until equilibrium is reached.

  • Sampling & Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both aliquots using LC-MS/MS. It is crucial to match the matrix of the calibration standards to the samples (plasma for the plasma side, buffer for the buffer side) to account for matrix effects.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

    • Percent Bound = (1 - fu) * 100.

Metabolism: Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism.[21] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[21] This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (CLint). A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability in vivo.[22] The assay requires the addition of NADPH as an essential cofactor for CYP enzyme activity.[21][23]

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat at 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[21][22]

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound (e.g., at 1 µM) and initiate the metabolic reaction by adding an NADPH-regenerating system.[22][24] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[21]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[23]

Given the nitroaromatic structure, a key metabolic pathway to investigate is nitroreduction, which can be mediated by CYPs and other reductases. This can lead to nitroso, hydroxylamine, and ultimately, amine metabolites. The hydroxylamine intermediate is often reactive and can be associated with toxicity. Other potential pathways include hydroxylation on the aromatic ring or oxidation of other parts of the molecule.

G A (2Z)-2-hydroxyimino-3- (2-nitrophenyl)propanoic acid (Parent Drug) B Nitroso Intermediate (Ar-NO) A->B Nitroreduction (CYP450 Reductase) F Ring Hydroxylation Metabolite A->F Oxidation (CYP450) C Hydroxylamine Intermediate (Ar-NHOH) Potentially Reactive B->C D Amine Metabolite (Ar-NH2) C->D E Phase II Conjugates (e.g., Glucuronide) D->E UGT

Caption: Potential Metabolic Pathways for the Test Compound.

Compoundt½ (min)CLint (µL/min/mg)Predicted Hepatic Clearance
Verapamil (High Clearance Control)< 10> 139High
Carbamazepine (Low Clearance Control)> 60< 12Low
Test Compound Hypothetical ValueCalculatedInterpreted

Table 2: Hypothetical Data Summary for Liver Microsomal Stability Assay.

In Vivo Pharmacokinetic Study

Causality: While in vitro assays are predictive, an in vivo study is necessary to understand how ADME processes are integrated in a whole organism.[26] A preliminary PK study in a rodent model (e.g., Sprague-Dawley rat) provides essential parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).[27] This study typically involves both intravenous (IV) and oral (PO) administration to separate clearance from absorption phenomena.[28]

Protocol: Exploratory Rat PK Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein cannula. The IV dose provides direct information on systemic clearance and volume of distribution.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg). The higher oral dose accounts for potential poor absorption and first-pass metabolism.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

ParameterAbbreviationDescription
Area Under the CurveAUCThe total exposure of the drug over time.
ClearanceCLThe volume of plasma cleared of the drug per unit of time.
Volume of DistributionVdThe theoretical volume that the drug occupies in the body.
Terminal Half-lifeThe time required for the plasma concentration to decrease by half.
Maximum Concentration (PO)CmaxThe peak plasma concentration after oral administration.
Time to Maximum Concentration (PO)TmaxThe time at which Cmax is observed.
Oral Bioavailability%FThe fraction of the oral dose that reaches systemic circulation.

Table 3: Key Pharmacokinetic Parameters Derived from In Vivo Studies.

Data Integration and Human Prediction

The ultimate goal of preclinical PK profiling is to predict the pharmacokinetic behavior of the compound in humans. This is achieved through In Vitro-In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) modeling.[5] Data from in vitro assays (e.g., CLint from microsomes, fu from PPB) are integrated with physiological parameters (e.g., liver blood flow, organ volumes) in computational models to simulate drug disposition and predict human PK parameters like clearance and half-life.[5][29] This model-informed approach is encouraged by regulatory agencies and is crucial for selecting an appropriate first-in-human dose.[30][31]

Conclusion

The comprehensive pharmacokinetic profiling strategy detailed in this guide provides a robust framework for evaluating (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. By systematically characterizing its absorption, distribution, metabolism, and excretion properties through a series of validated in vitro and in vivo experiments, we can build a detailed understanding of its disposition. This data-driven approach, grounded in scientific causality and regulatory standards, is essential for identifying potential liabilities early, optimizing the compound's properties, and making informed decisions to guide its successful development into a potential therapeutic agent.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from BioDuro website. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from Joint Research Centre website. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [Link]

  • IQVIA. (n.d.). In vitro screening. Retrieved from IQVIA website. [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from Visikol website. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec website. [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from BioAgilytix website. [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from Symeres website. [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from Creative Bioarray website. [Link]

  • Ghelani, H., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray website. [Link]

  • Ghelani, H., et al. (2025). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. ResearchGate. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from Concept Life Sciences website. [Link]

  • Pacifici, G. M., & Viani, A. (1992). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from Creative Bioarray website. [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from EMA website. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from FDA website. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from BioDuro website. [Link]

  • European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from EMA website. [Link]

  • Sino Biological. (2025). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Retrieved from Sino Biological website. [Link]

  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from Rhizome website. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from PPD website. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from Duke Social Science Research Institute website. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from EMA website. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from Agilex Biolabs website. [Link]

  • Kumar, P., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from NCI website. [Link]

  • Kim, H., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. PMC. [Link]

  • Caballero-Garrido, E., et al. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. Retrieved from an unknown source. [Link]

  • ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Retrieved from ECA Academy website. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from AMSbiopharma website. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from Symeres website. [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from Anapharm Bioanalytics website. [Link]

  • NextSDS. (n.d.). (2Z)-2-hydroxyimino-3-(4-nitrophenyl)propanoic acid. Retrieved from NextSDS website. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Falcón-Cano, G., & Leon, D. (2025). Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

  • Waring, M. J., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Shoko, T., et al. (n.d.). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Publishing. [Link]

  • Ecker, G. F., & Chiba, P. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. [Link]

  • American College of Clinical Pharmacy. (n.d.). Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics. Retrieved from ACCP website. [Link]

  • Egan, T. D. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Unknown Source. [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

  • Yamashita, F., & Hashida, M. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI. [Link]

Sources

Foundational

Technical Whitepaper: Molecular Characterization and Synthetic Utility of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid—commonly re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid—commonly referred to as o-nitrophenylpyruvic acid oxime—is a highly specialized bifunctional intermediate. Featuring both an ortho-nitro aromatic system and an α -oximino carboxylic acid moiety, this compound serves as a critical pre-organized scaffold in the synthesis of indole-based pharmacophores. This whitepaper provides a rigorous breakdown of its exact mass characteristics, structural causality, and field-proven protocols for its application in reductive cyclization workflows.

Chemical Identity and Mass Specifications

Accurate mass determination is the cornerstone of modern analytical validation. For (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid (CAS: 27878-36-0)[1], the presence of five oxygen atoms and two nitrogen atoms creates a distinct isotopic envelope that must be carefully mapped during LC-MS/MS method development.

Quantitative Data Summary

The following table summarizes the core chemical identifiers and calculated mass specifications required for high-resolution mass spectrometry (HRMS) calibration[2],[1].

PropertyValueAnalytical Significance
IUPAC Name (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acidDefines the Z-stereochemistry of the oxime.
Common Synonyms o-nitrophenylpyruvic acid oximeWidely used in legacy synthetic literature.
CAS Registry Number 27878-36-0Primary catalog identifier for procurement.
Molecular Formula C 9​ H 8​ N 2​ O 5​ Basis for isotopic distribution modeling.
Molecular Weight 224.17 g/mol Used for stoichiometric reaction scaling.
Exact Mass (Monoisotopic) 224.04332 DaTarget for HRMS (e.g., TOF or Orbitrap) validation.
[M+H] + Ion (ESI+) 225.05115 m/zPrimary adduct observed in positive ion mode.
[M-H] Ion (ESI-) 223.03604 m/zPrimary adduct observed in negative ion mode.
Structural Causality: The Role of the (2Z) Configuration

The specification of the (2Z) isomer is not merely a nomenclature artifact; it dictates the molecule's thermodynamic stability. In the Z-configuration, the hydroxyl group of the oxime is oriented syn to the carboxylic acid. This proximity allows for strong intramolecular hydrogen bonding between the oxime proton and the carbonyl oxygen of the acid. This stabilization prevents unwanted spontaneous decarboxylation, a common degradation pathway in α -keto acids, thereby preserving the structural integrity of the intermediate during isolation.

Synthetic Utility: The Reissert Indole Pathway

The primary application of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is its role as an advanced intermediate in the Reissert indole synthesis[3]. The conversion of o-nitrotoluene to indole-2-carboxylic acid requires a carbon-carbon bond extension followed by a reductive cyclization[4].

Converting the highly reactive o-nitrophenylpyruvic acid into its corresponding oxime serves a dual purpose:

  • Protection: It masks the α -keto group, preventing unwanted aldol-type side reactions.

  • Trajectory Control: During reduction, the oxime is reduced to an amine/imine concurrently with the nitro group, perfectly aligning the nucleophilic and electrophilic centers for rapid intramolecular cyclization[4].

Pathway Visualization

G A o-Nitrotoluene + Diethyl Oxalate (Starting Materials) B o-Nitrophenylpyruvic Acid (Reactive Intermediate) A->B Base Condensation (NaOEt, EtOH) C (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid (Stable Oxime Precursor) B->C Oximation (NH2OH·HCl, NaOAc) D Reductive Cyclization (Zn / AcOH) C->D Stepwise Reduction (-NO2 to -NH2) E Indole-2-carboxylic Acid (Target Pharmacophore) D->E Intramolecular Nucleophilic Attack

Fig 1: Reductive cyclization pathway of the target oxime into indole-2-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in analytical checkpoints.

Protocol A: Synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

Objective: Convert o-nitrophenylpyruvic acid to the stable oxime.

  • Preparation: Dissolve 10.0 mmol of o-nitrophenylpyruvic acid in 25 mL of 70% aqueous ethanol.

  • Reagent Addition: Add 12.0 mmol of hydroxylamine hydrochloride (NH 2​ OH·HCl) followed by 15.0 mmol of sodium acetate (NaOAc).

    • Causality: The NaOAc acts as a buffer. It neutralizes the HCl liberated from the hydroxylamine salt, maintaining a slightly acidic pH (~4.5) which is optimal for the nucleophilic attack of the amine on the carbonyl carbon while facilitating the subsequent dehydration step.

  • Reaction: Stir the mixture at 60°C for 2 hours.

  • Self-Validation Checkpoint: Pull a 10 μ L aliquot, dilute in LC-MS grade methanol, and inject into the MS. The reaction is complete when the ketone mass (exact mass 209.03 Da) is fully replaced by the oxime mass (m/z 225.05 [M+H] + ).

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter and wash with cold water to yield the pure (2Z)-oxime.

Protocol B: Reductive Cyclization to Indole-2-carboxylic acid

Objective: Perform a controlled reduction to trigger intramolecular cyclization[3],[4].

  • Preparation: Dissolve 5.0 mmol of the synthesized oxime in 20 mL of glacial acetic acid.

  • Reduction: Slowly add 25.0 mmol of activated Zinc dust in small portions over 30 minutes at room temperature.

    • Causality: Glacial acetic acid serves as both the solvent and the proton source. The step-wise reduction of the nitro group to an aniline, and the oxime to an amine, generates a highly reactive o-aminophenylalanine-type intermediate. The nascent amine immediately attacks the adjacent electrophilic carbon, driving the cyclization and subsequent aromatization to the indole core[4].

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting oxime appears as a yellow spot. The reaction is complete when the yellow spot disappears and a new spot appears that is highly fluorescent under 254 nm UV light (characteristic of the indole core).

  • Workup: Filter the mixture through a Celite pad to remove zinc salts. Concentrate the filtrate in vacuo and recrystallize from ethanol.

Safety and Handling (E-E-A-T Grounding)

When handling (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, strict safety protocols must be observed. According to Bretherick's Handbook of Reactive Chemical Hazards (Record 3125), this compound is classified as a reactive chemical hazard[5].

  • Causality of Hazard: The molecule contains both a nitro group (a strong oxidizer) and an oxime group (which can undergo exothermic decomposition). Subjecting the dry powder to high heat, friction, or strong acids can trigger rapid, self-sustaining energetic decomposition.

  • Mitigation: Always store the compound in a cool, dark environment under an inert atmosphere (Argon or Nitrogen). Avoid scaling up the reductive cyclization without proper thermal hazard calorimetry (e.g., DSC or ARC) to model the exothermic heat release of the zinc/acetic acid reduction.

References

  • PubChemLite - O Source: University of Luxembourg URL:[Link] (via PubChemLite database integration)

  • Reissert Indole Synthesis Source: ResearchGate (PDF Content: Reissert Indole Synthesis) URL:[Link]

  • Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition Source: Elsevier Shop URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (2Z)-2-Hydroxyimino-3-(2-nitrophenyl)propanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Abstract & Strategic Overview This application note details a robust, self-valida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Abstract & Strategic Overview

This application note details a robust, self-validating protocol for the synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid via the oximation of 2-nitrophenylpyruvic acid. The resulting alpha-oximino acid is a critical intermediate in the synthesis of indole-2-carboxylic acid derivatives, which are privileged scaffolds in modern drug discovery[1]. By utilizing a precisely buffered hydroxylamine system, this method ensures high stereoselectivity toward the (2Z)-isomer while preventing base-catalyzed degradation of the sensitive nitroaromatic substrate.

Mechanistic Insights & Causality (E-E-A-T)

The conversion of alpha-keto acids to their corresponding oximes is a fundamental transformation, but it requires strict environmental control to avoid side reactions such as decarboxylation or aldol-type condensations[2].

  • Buffer Causality & pH Control: Hydroxylamine is supplied as a stable, non-explosive hydrochloride salt (NH₂OH·HCl). To liberate the nucleophilic free amine, a base is required. Employing a mild base like sodium acetate (NaOAc) establishes a critical pH buffer of 4.5–5.5. At this optimal pH, the carbonyl oxygen of the pyruvic acid is sufficiently protonated to enhance its electrophilicity, while the hydroxylamine (pKa ~6.0) remains largely unprotonated and highly nucleophilic[3]. Using stronger bases (e.g., NaOH) would fully deprotonate the alpha-carbon, leading to unwanted enolization and substrate degradation.

  • Stereochemical Control (Thermodynamic): The reaction operates under thermodynamic control. The (2Z)-configuration is exclusively formed because it permits a highly stabilizing intramolecular hydrogen bond between the oxime hydroxyl group and the adjacent carboxylic acid carbonyl oxygen.

Materials and Reagents

All quantitative reagent data is summarized below to ensure precise stoichiometric control.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Nitrophenylpyruvic acid 209.161.02.09 g (10.0 mmol)Electrophilic Substrate
Hydroxylamine hydrochloride 69.491.51.04 g (15.0 mmol)Nucleophile Source
Sodium acetate trihydrate 136.081.52.04 g (15.0 mmol)Mild Base / Buffer
Ethanol (Absolute) 46.07-15 mLPrimary Solvent
Deionized Water 18.02-5 mLCo-solvent

Experimental Protocol (Self-Validating Workflow)

This protocol is designed with built-in visual and analytical checkpoints to ensure the operator can validate the reaction's progress in real-time.

Step 1: Preparation of the Substrate Solution In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.09 g of 2-nitrophenylpyruvic acid in 15 mL of absolute ethanol. Stir at ambient temperature until a homogeneous pale yellow solution is achieved. Validation Checkpoint: Complete dissolution indicates solvent saturation is appropriate for the scale.

Step 2: Preparation of the Oximating Agent In a separate 20 mL beaker, dissolve 1.04 g of hydroxylamine hydrochloride and 2.04 g of sodium acetate trihydrate in 5 mL of deionized water. Validation Checkpoint: The dissolution of these salts is endothermic; the beaker will feel noticeably cold to the touch.

Step 3: Reaction Initiation & Thermal Activation Add the aqueous buffer solution dropwise to the ethanolic substrate solution over 5 minutes. Attach a reflux condenser to the flask and heat the biphasic mixture to 80 °C using an oil bath. Maintain reflux for 3 hours. Validation Checkpoint: The solution will progressively darken from pale yellow to a deep golden-yellow, indicating the formation of the extended conjugated oxime system.

Step 4: Reaction Monitoring Verify reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) and UV visualization at 254 nm. Validation Checkpoint: The starting material (Rf ~0.4) must be completely consumed and replaced by a new, more polar spot corresponding to the oxime (Rf ~0.25).

Step 5: Workup and Isolation Remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C) to remove the majority of the ethanol. Chill the remaining aqueous concentrate in an ice bath (0–5 °C) and slowly acidify to pH 2 using 1M HCl (approx. 2-3 mL).

Step 6: Filtration and Drying Collect the resulting pale yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold deionized water to remove residual inorganic salts. Dry the solid under high vacuum at 45 °C for 12 hours.

Expected Analytical Data

Analytical MethodExpected Signal / ValueStructural Correlation
¹H NMR (DMSO-d₆) ~12.5 ppm (s, 1H)Oxime N-OH proton (Intramolecular H-bonded)
¹H NMR (DMSO-d₆) ~4.2 ppm (s, 2H)Benzylic CH₂ protons
¹H NMR (DMSO-d₆) 7.4 - 8.1 ppm (m, 4H)Aromatic protons of the 2-nitrophenyl group
IR Spectroscopy ~3300 cm⁻¹ (broad)O-H stretch (oxime and carboxylic acid)
IR Spectroscopy 1520 cm⁻¹, 1350 cm⁻¹N-O asymmetric and symmetric stretch (nitro group)
Mass Spec (ESI-) m/z 223.0[M-H]⁻ molecular ion

Troubleshooting & Safety

  • Incomplete Conversion: Usually caused by an incorrect pH. If the pH drops below 4.0, the hydroxylamine becomes fully protonated (NH₃⁺OH) and loses its nucleophilicity. Verify the NaOAc buffer ratio.

  • Oiling Out: If the product forms an oil instead of a crystalline solid during precipitation, it is likely due to residual ethanol. Ensure complete removal of the organic solvent before acidification, and use mechanical scratching of the flask to induce crystallization.

  • Safety Considerations: 2-Nitrophenylpyruvic acid and its derivatives are potential skin irritants. Hydroxylamine hydrochloride is a suspected mutagen; handle all powders in a certified fume hood to prevent inhalation.

Mechanistic Visualization

G A 2-Nitrophenylpyruvic Acid (Electrophile, 1.0 eq) C Nucleophilic Addition (pH 4.5 - 5.5, 80°C) A->C B NH₂OH·HCl + NaOAc (Nucleophile + Buffer, 1.5 eq) B->C D Tetrahedral Hemiaminal Intermediate C->D E Acid-Catalyzed Dehydration (-H₂O) D->E Rate-determining step F (2Z)-2-hydroxyimino-3- (2-nitrophenyl)propanoic acid E->F Thermodynamic Control (Intramolecular H-bond)

Figure 1: Workflow and mechanistic pathway for the targeted oxime synthesis.

References

  • Baxter, I., & Swan, G. A. (1967). Catalytic Hydrogenation of Some Derivatives of 2-Nitrophenylpyruvic Acid. Journal of the Chemical Society C: Organic, 2446-2448. URL:[Link]

  • Diehl, H. W., et al. (1979). Process for the preparation of 2-nitrobenzaldehyde and intermediates therefor. Canadian Patent CA1051032A.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

Abstract This application note details the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2Z)-2-hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. The method is designed for use in drug development and quality control environments. The described method effectively separates the active pharmaceutical ingredient (API) from its potential degradation products, ensuring specificity and reliability. This document provides a comprehensive guide, including the rationale for method development choices, detailed experimental protocols, and a foundational forced degradation study.

Introduction

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is a molecule of interest in pharmaceutical development. Accurate and precise quantification is critical for ensuring product quality, stability, and, ultimately, patient safety. A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[1][2] Such a method is crucial for identifying and quantifying degradation products, thus providing insight into the stability of the molecule under various environmental conditions.[3][4]

This application note addresses the need for a reliable analytical method by presenting a systematically developed RP-HPLC-UV method. The choices of stationary phase, mobile phase, and detection parameters are explained based on the physicochemical properties of the analyte and established chromatographic principles.

Analyte Properties & Method Development Rationale

A thorough understanding of the analyte's properties is the cornerstone of logical HPLC method development. (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid possesses several key structural features that guide the chromatographic strategy:

  • Aromaticity and Nitro Group: The presence of a nitrophenyl group suggests strong UV absorbance and potential for π-π interactions with specific stationary phases.[5] Phenyl-based columns can offer alternative selectivity to traditional C18 phases for such compounds.[6][7]

  • Carboxylic Acid and Oxime Groups: These polar, ionizable functional groups dictate that the mobile phase pH will be a critical parameter for controlling retention and peak shape. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be controlled using a suitable buffer, ideally at least one pH unit away from the analyte's pKa.[8][9]

  • Polarity: The combination of the polar carboxylic acid and oxime groups with the relatively non-polar nitrophenyl ring results in a compound of intermediate polarity. This makes reversed-phase HPLC an ideal separation mode.[10]

Based on these characteristics, a reversed-phase approach was selected. A C18 column was chosen as the initial stationary phase due to its wide applicability and hydrophobicity, providing a good starting point for retaining the molecule.[11] For enhanced selectivity, a Phenyl-Hexyl column could be considered as an alternative.[6] Acetonitrile was selected as the organic modifier due to its favorable UV transparency and lower viscosity compared to methanol.[10] A phosphate buffer was chosen to control the mobile phase pH, ensuring the carboxylic acid group remains in a consistent ionization state.

Experimental Protocols

Materials and Reagents
  • (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water (Milli-Q or equivalent)

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Orthophosphoric acid, analytical grade

  • Hydrochloric acid (HCl), 1N solution

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrogen peroxide (H2O2), 30% solution

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Wavelength Selection: The nitrophenyl chromophore is expected to have a strong absorbance in the UV region. A wavelength of 260 nm was chosen as it provides a good balance of sensitivity for the parent compound and potential degradation products, which may have slightly different absorbance maxima.[12][13]

Preparation of Solutions

Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.[14]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This solution should be stored under refrigeration and protected from light.

Working Standard Solution (100 µg/mL):

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase.

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a "dilute and shoot" approach is often sufficient.[15]

  • Accurately weigh the sample to obtain a final concentration of approximately 100 µg/mL in the mobile phase.

  • Use sonication if necessary to ensure complete dissolution.[15]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[16][17]

Method Development Workflow

The development of this method followed a logical, stepwise progression to achieve the desired separation and performance.

HPLC_Method_Development cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Finalization A Analyte Characterization (Polarity, pKa, UV Scan) B Initial Column & Mobile Phase Selection (C18, ACN/H2O) A->B Guides initial conditions C pH Optimization (Test pH 2.5, 3.0, 3.5) B->C Address peak shape D Organic Modifier Optimization (Isocratic vs. Gradient) C->D Adjust retention time E Column Temperature Study (30, 35, 40°C) D->E Fine-tune selectivity F Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) E->F Confirm stability-indicating nature G Peak Purity Analysis (Using DAD/PDA Detector) F->G Ensure specificity H Final Method Finalization G->H Lock parameters

Caption: Logical workflow for HPLC method development.

Forced Degradation (Stress Testing) Protocol

To demonstrate the stability-indicating nature of the method, a forced degradation study must be performed.[18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[20]

Sample Preparation for Stress Studies: Prepare a solution of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

Table 2: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix equal parts of the sample solution with 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before dilution and injection.
Base Hydrolysis Mix equal parts of the sample solution with 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl before dilution and injection.
Oxidative Degradation Mix equal parts of the sample solution with 30% H2O2. Keep at room temperature for 1 hour. Dilute and inject.
Thermal Degradation Store the solid drug substance at 80°C for 24 hours. Prepare a solution and inject.
Photolytic Degradation Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][20] Prepare a solution and inject.

After exposure to the stress conditions, the samples should be diluted with the mobile phase to the target concentration of 100 µg/mL and analyzed using the developed HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

System Suitability

Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Conclusion

The HPLC method described in this application note is a specific, robust, and reliable procedure for the quantification of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. The logical development approach, based on the analyte's physicochemical properties, resulted in a method that is well-suited for quality control and stability testing in a pharmaceutical setting. The inclusion of a forced degradation protocol confirms the stability-indicating nature of the assay, a critical requirement for regulatory compliance and ensuring drug product quality.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2026).
  • IJCRT.org. (2021).
  • Organomation. (n.d.).
  • Pharmaguideline. (2017).
  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Outsourcing. (2026).
  • HELIX Chromatography. (2026). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products | Request PDF.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.).
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Element Lab Solutions. (n.d.).
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Thieme. (2024).
  • NextSDS. (n.d.). 2-(hydroxyimino)
  • IJTSRD. (2021).
  • SciSpace. (n.d.).
  • SlideShare. (2012). HPLC Method Development.
  • PharmTech. (2025).
  • ResearchGate. (2025). (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • ResearchGate. (2021).
  • Phenomenex. (2025).
  • BenchChem. (n.d.).
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
  • PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid.
  • LCGC International. (2013).
  • Chemsrc. (2025). 2-hydroxyimino-3-phenylpropanoic acid | CAS#:99033-95-1.
  • NextSDS. (n.d.). (2S)-3-hydroxy-2-[(4-nitrophenyl)amino]propanoic acid.
  • Stenutz. (n.d.). (2E)-2-(hydroxyimino)-3-(4-methoxyphenyl)propanoic acid.
  • MDPI. (2025). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene.
  • Axcend. (n.d.).
  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • International Journal of ChemTech Research. (2018).
  • OSHA. (1994). 4-Nitrodiphenyl.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

Introduction: Navigating the In Vivo Evaluation of a Novel Nitroaromatic Compound (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is a novel chemical entity with potential therapeutic applications. As with many new d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In Vivo Evaluation of a Novel Nitroaromatic Compound

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is a novel chemical entity with potential therapeutic applications. As with many new drug candidates, particularly those containing nitroaromatic moieties, its successful in vivo evaluation hinges on the development of a robust and reproducible dosing protocol. The inherent physicochemical properties of such compounds, often characterized by high lipophilicity and poor aqueous solubility, present significant formulation and bioavailability challenges.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo dosing studies for this compound. Our approach is grounded in established principles of preclinical research, emphasizing scientific integrity, ethical considerations, and data-driven decision-making.[4][5][6]

The protocols outlined herein are not intended as a rigid, one-size-fits-all solution. Instead, they represent a systematic approach to developing a tailored dosing regimen, from initial formulation screening to definitive efficacy studies. By understanding the rationale behind each experimental choice, researchers can adapt these methodologies to the specific characteristics of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid and the objectives of their in vivo studies.

Part 1: Foundational Steps - Physicochemical Characterization and Formulation Development

Prior to any in vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This initial phase will dictate the formulation strategy and, ultimately, the success of the in vivo studies.

Physicochemical Profiling

A comprehensive physicochemical characterization is the essential first step in developing a viable formulation.[1] Key parameters to assess include:

  • Aqueous Solubility: Determine the solubility in a range of physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and systemic circulation.

  • Solubility in Common Vehicles: Assess solubility in a panel of pharmaceutically acceptable solvents and co-solvents.[7][8] This will inform the selection of an appropriate vehicle for administration.

  • LogP/LogD: The octanol-water partition coefficient will provide insight into the compound's lipophilicity, which can influence absorption, distribution, and potential for membrane permeability.[1]

  • pKa: Determination of the ionization constant(s) will help predict the compound's charge state at different physiological pHs, impacting solubility and transport across biological membranes.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and any potential polymorphisms, which can affect solubility and dissolution rates.[1]

Formulation Strategy: A Decision-Making Workflow

The selection of an appropriate formulation is critical for achieving adequate and consistent drug exposure in vivo.[2][7][8] Given the anticipated poor aqueous solubility of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, a systematic approach to formulation development is recommended.

Table 1: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Aqueous Solution The compound is fully dissolved in an aqueous vehicle, often with the use of pH adjustment or co-solvents.Homogeneous dosing, suitable for intravenous administration.Limited by the compound's intrinsic solubility; risk of precipitation upon dilution in vivo.[7]
Co-solvent System A mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) is used to increase solubility.[3][8]Can significantly enhance solubility for many compounds.Potential for in vivo toxicity of the co-solvents; risk of drug precipitation upon dilution.
Suspension The solid compound is dispersed in a liquid vehicle, often with the aid of suspending and wetting agents.[7]Can accommodate higher doses than solutions; avoids the issue of in vivo precipitation.Potential for non-uniform dosing if not properly prepared and handled; particle size can influence absorption.
Lipid-Based Formulation The compound is dissolved or suspended in oils, surfactants, or a combination thereof.[8]Can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.More complex to prepare and characterize; potential for gastrointestinal side effects.

Diagram 1: Formulation Selection Workflow

G A Determine Aqueous Solubility B Solubility > 10 mg/mL in aqueous buffer (pH 6.5-7.5)? A->B C Aqueous Solution B->C Yes D Solubility in Pharmaceutically Acceptable Co-solvents? B->D No G Evaluate Physical and Chemical Stability C->G E Co-solvent System D->E Yes F Consider Suspension or Lipid-Based Formulation D->F No E->G F->G H Select Lead Formulation for In Vivo Studies G->H

Caption: A decision-making workflow for selecting a suitable formulation for in vivo studies.

Protocol: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol provides a general method for preparing a co-solvent formulation, which is often a practical starting point for in vivo studies of poorly soluble compounds.

Materials:

  • (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid and place it in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a minimal amount of DMSO to the tube to create a concentrated stock solution. Vortex and sonicate until the compound is completely dissolved. Rationale: DMSO is a powerful solvent that can help to initially dissolve the compound, but its in vivo use should be minimized due to potential toxicity.

  • Co-solvent Addition: Add PEG 400 to the DMSO stock solution to achieve the desired final concentration of co-solvents. Vortex thoroughly. Rationale: PEG 400 is a commonly used and well-tolerated co-solvent that can improve the solubility and stability of the formulation.

  • Aqueous Dilution: Slowly add saline to the co-solvent mixture while continuously vortexing to reach the final desired volume and concentration. Rationale: Gradual addition of the aqueous component helps to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation. The solution should be clear and homogenous.

Table 2: Example Co-solvent Formulation

ComponentPercentage of Final VolumePurpose
DMSO10%Initial solubilizing agent
PEG 40040%Co-solvent and vehicle
Saline (0.9% NaCl)50%Aqueous vehicle

Part 2: In Vivo Dosing Protocols

The following protocols are designed to be conducted sequentially, with the results of each study informing the design of the next. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[6]

Dose Range-Finding (DRF) Study

The primary objective of a DRF study is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[9] This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.

Experimental Design:

  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). The choice of species should be justified based on the research question and any available metabolic data.

  • Group Size: A small group size (n=3-5 per group) is typically sufficient for a DRF study.

  • Dose Levels: Administer a wide range of doses, typically starting with a low dose (e.g., 1-5 mg/kg) and escalating to higher doses (e.g., 10, 30, 100 mg/kg). The dose levels should be selected based on any available in vitro data (e.g., EC50 or IC50 values).

  • Route of Administration: The route of administration should align with the intended therapeutic application (e.g., oral gavage for oral drugs, intraperitoneal or intravenous injection for systemic therapies).[10]

  • Observation Period: Monitor the animals closely for clinical signs of toxicity for at least 72 hours post-dosing. Observations should include changes in body weight, food and water intake, activity levels, and any adverse clinical signs.[11]

Protocol: Single-Dose Oral Gavage DRF Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to the housing conditions for at least one week prior to the study.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle control, 5 mg/kg, 15 mg/kg, 50 mg/kg, 150 mg/kg).

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing to reduce variability in gastric emptying and absorption.

  • Dose Administration: Administer the prepared formulation or vehicle control via oral gavage at a constant volume (e.g., 5 mL/kg).

  • Clinical Observations: Record clinical signs of toxicity immediately after dosing and at 1, 4, 24, 48, and 72 hours post-dosing.

  • Body Weight Measurement: Measure and record the body weight of each animal daily.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any visible organ abnormalities.

Diagram 2: Dose Range-Finding Study Workflow

G A Select Animal Model and Route of Administration B Prepare Dose Formulations (Vehicle and Test Compound) A->B C Administer Single Ascending Doses to Small Groups of Animals B->C D Monitor for Clinical Signs of Toxicity and Changes in Body Weight C->D E Perform Gross Necropsy at Study Termination D->E F Determine Maximum Tolerated Dose (MTD) E->F G Select Dose Levels for Efficacy Studies F->G

Caption: Workflow for a dose range-finding study.

Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[12][13] This information will help to establish a rational dosing schedule for efficacy studies.

Experimental Design:

  • Animal Model: Use the same species and strain as in the DRF study. Catheterized animals are often used to facilitate serial blood sampling.

  • Dose Levels: Select one or two dose levels below the MTD determined in the DRF study.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

  • PK Parameters: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[12]

Definitive Efficacy Study

Once the MTD and basic PK profile have been established, a definitive efficacy study can be designed to test the therapeutic hypothesis.

Experimental Design:

  • Hypothesis and Primary Endpoint: Clearly define the scientific hypothesis and the primary outcome measure that will be used to assess efficacy.[4]

  • Animal Model of Disease: Utilize a well-validated animal model that is relevant to the proposed therapeutic indication.

  • Group Size and Power Analysis: Calculate the required sample size based on a power analysis to ensure that the study is adequately powered to detect a statistically significant effect.

  • Dose Levels and Dosing Regimen: Select at least two to three dose levels below the MTD. The dosing frequency and duration should be informed by the PK data.

  • Blinding and Randomization: To minimize bias, the study should be conducted in a blinded and randomized manner.[9]

  • Statistical Analysis: Pre-specify the statistical methods that will be used to analyze the data.[6]

Protocol: General Efficacy Study Design

  • Animal Model Induction: Induce the disease state in the selected animal model.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle control, Low dose, Mid dose, High dose, Positive control).

  • Treatment Period: Administer the test compound or controls according to the predetermined dosing regimen.

  • Efficacy Assessment: Measure the primary and any secondary endpoints at the appropriate time points during and after the treatment period.

  • Terminal Procedures: At the end of the study, collect terminal samples (e.g., blood, tissues) for biomarker analysis, histology, or other relevant assays.

  • Data Analysis: Analyze the data using the pre-specified statistical methods.

Part 3: Considerations for Compounds with Nitroaromatic Moieties

Compounds containing nitroaromatic groups, such as (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, warrant special consideration due to their potential for specific metabolic pathways and toxicities.

  • Metabolism: The nitro group can be reduced in vivo to form nitroso and hydroxylamine intermediates, which can be reactive and potentially toxic.[14] It is important to monitor for the formation of these metabolites in PK and toxicology studies.

  • Toxicity: Some nitroaromatic compounds have been associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[15] Clinical signs of this condition, such as cyanosis, should be monitored in toxicology studies. Additionally, some nitropropionic acid derivatives have been shown to have neurotoxic effects.[15][16][17]

  • Genotoxicity: The potential for genotoxicity should be assessed in appropriate in vitro and in vivo assays, as some nitroaromatic compounds have been shown to be mutagenic.

Conclusion

The successful in vivo evaluation of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid requires a systematic and data-driven approach. By following the principles and protocols outlined in this guide, researchers can develop a robust dosing regimen that will yield reliable and reproducible data. The emphasis on thorough physicochemical characterization, rational formulation development, and carefully designed in vivo studies will ultimately facilitate the translation of this promising compound from the laboratory to the clinic.

References

  • Jain, S., & Patel, N. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Ludolph, A. C., et al. (2009). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 10(5-6), 333-339. Retrieved from [Link]

  • Williams III, R. O., Davis Jr., D. A., & Miller, D. A. (Eds.). (2022). Formulating Poorly Water Soluble Drugs. Springer. Retrieved from [Link]

  • Wester, R. C., et al. (1983). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Toxicology and Environmental Health, 12(2-3), 245-252. Retrieved from [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244-258. Retrieved from [Link]

  • LaSala, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]

  • El-Neweshy, M. S., et al. (2018). Suppressive effects of long-term exposure to P-nitrophenol on gonadal development, hormonal profile with disruption of tissue integrity, and activation of caspase-3 in male Japanese quail (Coturnix japonica). Environmental Science and Pollution Research, 25(28), 28247-28261. Retrieved from [Link]

  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • Fu, M.-L., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 30(15), 3456. Retrieved from [Link]

  • Chembase.cn. (n.d.). 2-(hydroxyimino)-3-(o-nitrophenyl)propionic acid — Chemical Substance Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Czarczynska-Goslinska, B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3295. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • NextSDS. (n.d.). (2Z)-2-hydroxyimino-3-(4-nitrophenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Product Monograph. (2015, November 26). Retrieved from [Link]

  • Perreault, M., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 57(7), 899-904. Retrieved from [Link]

  • Cafer, J. (n.d.). Interactions. Cafer's Psychopharmacology. Retrieved from [Link]

  • Borlongan, C. V., et al. (1996). 3-Nitropropionic acid animal model and Huntington's disease. Neuroscience & Biobehavioral Reviews, 20(2), 289-293. Retrieved from [Link]

  • da Rosa, M. S., et al. (2021). In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats. Toxicon, 195, 20-23. Retrieved from [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-1658. Retrieved from [Link]

  • Carroll, F. I., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(23), 10428-10440. Retrieved from [Link]

  • Gustine, D. L., & Moyer, B. G. (1983). Review of Mechanisms of Toxicity of 3-Nitropropanoic Acid in Nonruminant Animals. In Proceedings Of The Xiv International Grassland Congress (pp. 632-634). CRC Press. Retrieved from [Link]

  • Fu, M.-L., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). Study Details. BIPI Medical & Clinical Resources. Retrieved from [Link]

  • MyMD Pharmaceuticals. (n.d.). Biopharma News & Media. Retrieved from [Link]

  • HealthData.gov. (n.d.). Substance 865091: MLS000080869. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthetic Yield of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. This guide is designed for researchers, medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and optimize the yield and purity of this important synthetic intermediate. The synthesis, while conceptually straightforward, involves steps that are sensitive to reaction conditions, reactant purity, and procedural details. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Core Synthetic Pathway Overview

The most common and reliable route to (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid involves a two-stage process. First, a Claisen-type condensation is performed between 2-nitrotoluene and diethyl oxalate to form the intermediate, 2-nitrophenylpyruvic acid (or its salt). This α-keto acid is then reacted with a hydroxylamine source to yield the final oxime product.

Synthetic Pathway cluster_0 Stage 1: α-Keto Acid Formation cluster_1 Stage 2: Oximation 2-Nitrotoluene 2-Nitrotoluene 2-Nitrophenylpyruvic_Acid 2-Nitrophenylpyruvic Acid 2-Nitrotoluene->2-Nitrophenylpyruvic_Acid  1. Strong Base (e.g., NaOMe)  2. Acidic Work-up Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->2-Nitrophenylpyruvic_Acid Final_Product (2Z)-2-hydroxyimino-3- (2-nitrophenyl)propanoic acid 2-Nitrophenylpyruvic_Acid->Final_Product  Base (e.g., Na2CO3)  Aqueous Medium Hydroxylamine Hydroxylamine (from NH2OH·HCl) Hydroxylamine->Final_Product

Figure 1: Primary two-stage synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis.

Section 1: Precursor Synthesis (2-Nitrophenylpyruvic Acid)

Q1: My initial condensation of 2-nitrotoluene with diethyl oxalate gives a low yield of 2-nitrophenylpyruvic acid. What are the critical parameters?

A1: This is a classic condensation where the methyl group of 2-nitrotoluene is deprotonated. The deactivating effect of the nitro group makes this step challenging, and several factors are critical for success.[1]

  • Choice and Quality of Base: A strong base is required. Sodium methoxide or sodium ethoxide are commonly used. Ensure the base is anhydrous and not degraded from improper storage. Using a commercially sourced, fresh base is highly recommended over preparing it in-house without rigorous moisture control.

  • Solvent: The reaction is typically run in an excess of the corresponding alcohol (methanol for sodium methoxide) or an inert solvent like anhydrous ether or THF. The key is to maintain anhydrous conditions, as water will quench the base and prevent the deprotonation of 2-nitrotoluene.

  • Temperature Control: The initial deprotonation is often performed at or below room temperature. However, subsequent reaction with diethyl oxalate may require gentle heating. An uncontrolled exotherm can lead to side reactions and decomposition. Monitor the internal temperature closely.

  • Stoichiometry: While a 1:1 molar ratio of 2-nitrotoluene to diethyl oxalate is theoretical, using a slight excess (1.1-1.2 equivalents) of diethyl oxalate can sometimes drive the reaction to completion.

  • Work-up and Isolation: The initial product is the sodium salt of the pyruvic acid ester.[1] Acidification must be done carefully, typically at low temperatures (0-5 °C), to protonate the carboxylate and enolate. Overly aggressive acidification or high temperatures can promote decarboxylation or other degradation pathways. The resulting 2-nitrophenylpyruvic acid can then be isolated.[2]

Section 2: Oximation Reaction

Q2: The conversion of 2-nitrophenylpyruvic acid to the final oxime is inefficient. How can I optimize this step?

A2: The reaction of a ketone (in this case, an α-keto acid) with hydroxylamine to form an oxime is generally efficient, but its yield is highly dependent on pH control and reaction conditions.[3]

  • pH is Critical: Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl). The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. Therefore, a base must be added to neutralize the HCl.[3]

    • Optimal pH Range: The ideal pH is mildly acidic (around 4-5). If the solution is too acidic, the concentration of free hydroxylamine is too low. If it is too basic, the carbonyl group is less readily protonated and thus less electrophilic.

    • Base Selection: A weak base like sodium carbonate or sodium acetate is ideal.[3] It will neutralize the HCl without making the solution strongly alkaline. Add the base portion-wise until effervescence ceases before adding the keto acid.

  • Reaction Time and Temperature: This reaction is often carried out at room temperature.[3] Stirring for 30 minutes to a few hours is typically sufficient. Monitor the reaction by TLC (Thin Layer Chromatography) to determine completion. Over-extending the reaction time or applying excessive heat is usually unnecessary and can lead to degradation.

  • Isolation Technique: The product, (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, may precipitate directly from the aqueous reaction mixture upon formation or after slight acidification. Cooling the mixture can improve precipitation. The crude product can then be collected by filtration and purified.[3]

Section 3: General Troubleshooting for Low Yields & Impurities

Q3: I am experiencing consistently low yields. What general factors should I investigate?

A3: Persistent low yields often point to systemic issues rather than a single flawed parameter. The principles of the Knoevenagel condensation are highly relevant here, as it involves base-catalyzed C-C bond formation and dehydration, similar to the precursor synthesis.[4][5][6]

  • Purity of Reactants: Impurities in starting materials are a primary cause of low yields.[7][8] 2-nitrotoluene can contain other isomers, and aldehydes (if used in alternative routes) can oxidize to carboxylic acids. Purify starting materials by distillation or recrystallization if their quality is suspect.

  • Catalyst Deactivation: Catalysts, especially bases, can be deactivated by atmospheric CO₂ or moisture.[7][8] Always use fresh, properly stored catalysts.

  • Presence of Water: Many condensation reactions produce water. If not removed, water can shift the equilibrium back towards the reactants, reducing the yield.[7][8] While the oximation step is often performed in water, the initial condensation to form the pyruvic acid must be anhydrous. For other condensation types, using a Dean-Stark apparatus with a solvent like toluene can be effective for water removal.[8]

  • Atmosphere: Reactions involving carbanions or other sensitive intermediates should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reaction with atmospheric components.

Q4: I am observing significant side product formation. How can I improve the reaction's selectivity?

A4: Side products can arise from self-condensation, Michael additions, or decomposition.[7]

  • Optimize Temperature and Reaction Time: Higher temperatures and longer reaction times often favor the formation of thermodynamic byproducts.[7] Monitor the reaction closely by TLC or HPLC and quench it as soon as the desired product is maximized.

  • Order of Addition: The way reactants are mixed can influence the outcome. For instance, adding the deprotonated species slowly to the electrophile can sometimes minimize self-condensation of the electrophile.

  • Steric Hindrance: The ortho-nitro group on the phenyl ring introduces steric bulk, which can sometimes hinder the desired reaction pathway.[7] In such cases, screening different catalysts might be necessary to find one that is effective despite the steric hindrance.

Section 4: Product Isolation and Stability

Q5: What is the recommended procedure for purifying the final product?

A5: Purification is crucial for obtaining a high-quality final product.

  • Filtration and Washing: After the reaction, the crude solid product should be collected by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a non-polar organic solvent like hexane or cold diethyl ether to remove organic impurities.

  • Recrystallization: This is the most effective method for purification. The choice of solvent is key. A good solvent system will dissolve the compound when hot but result in poor solubility when cold. Common choices for polar compounds like this include ethanol, ethanol/water mixtures, or ethyl acetate. Perform small-scale solvent screening to find the optimal system.

  • Acid-Base Extraction: If the product is contaminated with neutral organic impurities, it can be dissolved in a weak base (e.g., aqueous sodium bicarbonate), washed with an organic solvent (like ethyl acetate), and then re-precipitated by adding acid.

Q6: Is (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid stable? What are the optimal storage conditions?

A6: Compounds with nitro and carboxylic acid groups can be sensitive to heat and light. The amino and carboxylic acid groups also make the compound's stability potentially pH-dependent.[9]

  • Storage: Store the purified solid in a tightly sealed, amber-colored vial to protect it from light.[9][10] For long-term storage, keep it in a cool, dark, and dry place, preferably in a desiccator.[10]

  • Handling: Avoid exposing the compound to high temperatures. When determining the melting point, use a rapid heating program. Handle in a well-ventilated area and wear appropriate personal protective equipment.[10]

Troubleshooting Workflow

Troubleshooting Workflow start Low Synthetic Yield Observed purity Are reactants >98% pure? start->purity conditions Are reaction conditions optimal? purity->conditions Yes purify_reactants Action: Purify starting materials (distillation/recrystallization) purity->purify_reactants No catalyst Is the catalyst active and correct? conditions->catalyst Yes optimize_cond Action: Optimize Temperature, Time, & Solvent. Ensure anhydrous conditions for Stage 1. conditions->optimize_cond No workup Is product lost during work-up/purification? catalyst->workup Yes screen_catalyst Action: Use fresh catalyst. Screen alternative catalysts/bases. catalyst->screen_catalyst No optimize_workup Action: Optimize extraction pH. Choose a better recrystallization solvent. workup->optimize_workup Yes end_success Yield Improved workup->end_success No purify_reactants->purity optimize_cond->conditions screen_catalyst->catalyst optimize_workup->workup

Figure 2: A decision tree for troubleshooting low product yield.

Quantitative Data Summary

Optimizing condensation reactions often involves screening catalysts and solvents. The table below provides an illustrative guide for such a screening process, based on common practices for Knoevenagel-type reactions.[8]

Table 1: Illustrative Catalyst and Solvent Screening for Condensation Reactions

EntryCatalyst (mol%)SolventTemperature (°C)Illustrative Outcome
1Piperidine (10)EthanolRefluxModerate yield, some side products
2Ammonium Acetate (20)Toluene (Dean-Stark)RefluxGood yield, effective water removal
3Proline (10)DMSO60Potential for higher selectivity
4Gallium Chloride (cat.)Solvent-free (Grinding)Room TempGreen method, variable yield
5Boric Acid (10)Aqueous EthanolRoom TempMild conditions, good for sensitive substrates

Note: This data is illustrative and serves as a starting point for optimization. Actual results will vary based on specific substrates and reaction scales.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrophenylpyruvic Acid (Adapted from principles of Claisen condensation for α-keto acid synthesis)[1]

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium methoxide (1.1 eq) and anhydrous diethyl ether.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. A solution of 2-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ether is added dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: The reaction mixture, containing the precipitated sodium salt, is cooled again to 0 °C. Cold water is added slowly to dissolve the salt.

  • Work-up: The aqueous layer is separated and washed with diethyl ether to remove unreacted starting materials. The aqueous layer is then cooled to 0 °C and acidified to pH ~2 with cold, dilute HCl.

  • Isolation: The precipitated 2-nitrophenylpyruvic acid is collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum.

Protocol 2: Synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid (Adapted from standard oximation procedures)[3]

  • Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

  • Base Addition: Add sodium carbonate (0.6 eq) in small portions with stirring until CO₂ evolution ceases.

  • Reactant Addition: To this solution, add 2-nitrophenylpyruvic acid (1.0 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC. A flaky white or pale-yellow precipitate of the product should form within 30-60 minutes.

  • Isolation: After the reaction is complete (typically 1-2 hours), cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture.

References

Sources

Optimization

Troubleshooting poor aqueous solubility of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

An in-depth technical guide to troubleshooting the poor aqueous solubility of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid for researchers, scientists, and drug development professionals. Technical Support Center:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to troubleshooting the poor aqueous solubility of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid for researchers, scientists, and drug development professionals.

Technical Support Center: (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

As a Senior Application Scientist, I understand that unexpected solubility issues can bring promising research to a halt. This guide is designed to provide not just solutions, but a foundational understanding of the physicochemical principles governing the solubility of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. Our aim is to empower you to logically troubleshoot these challenges and get your experiments back on track.

Frequently Asked Questions (FAQs)

Q1: My sample of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid shows negligible solubility in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the underlying chemical reason for this?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. It possesses a delicate balance of hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

  • Hydrophobic Character: The primary contributor to its low water solubility is the 2-nitrophenyl group . This bulky, aromatic ring system is nonpolar and repels water molecules, driving the compound out of solution.

  • Hydrophilic Character: The molecule contains a carboxylic acid (-COOH) and a hydroxyimino (-NOH) group. These groups are polar and can engage in hydrogen bonding with water. However, at neutral pH, their solubilizing contribution is insufficient to overcome the hydrophobicity of the nitrophenyl ring. The carboxylic acid group, being acidic, will be largely deprotonated at pH 7.4, but this is often not enough to fully solubilize the molecule.

This dual nature is a classic challenge for many active pharmaceutical ingredients (APIs), where structural features necessary for biological activity also hinder solubility.[1][2]

Troubleshooting Guide: Experimental Strategies

This section provides a series of systematic approaches to enhance the aqueous solubility of your compound.

Issue: Compound precipitates immediately upon addition to aqueous buffer.

This is the most common manifestation of poor solubility. The following strategies are presented in order of increasing complexity.

Scientific Principle: The solubility of ionizable compounds is highly pH-dependent.[1] (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid contains a carboxylic acid group, which is acidic. By raising the pH of the solution well above the compound's acid dissociation constant (pKa), we can convert the neutral, poorly soluble acid (R-COOH) into its highly polar, and therefore more water-soluble, conjugate base salt (R-COO⁻).[3][4]

Experimental Protocol:

  • Estimate pKa: The pKa of the carboxylic acid group can be estimated to be in the range of 3-4 based on similar structures.

  • Prepare Alkaline Buffers: Prepare a series of buffers (e.g., phosphate or borate) with increasing pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).

  • Solubility Test:

    • Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO (e.g., 50 mM).

    • Add a small aliquot of the stock solution to each buffer to reach your target final concentration.

    • Observe for precipitation. It is likely that solubility will dramatically increase at pH values ≥ 6.

Data-Driven Decision Making:

Buffer pH Expected State of Carboxylic Acid Expected Aqueous Solubility
< 3.0Mostly Protonated (R-COOH)Very Poor
3.0 - 5.0Mixture of R-COOH and R-COO⁻Poor to Moderate
> 6.0Mostly Deprotonated (R-COO⁻)Good to Excellent

Causality Diagram: pH-Dependent Ionization

Caption: The effect of pH on the ionization state and solubility of a carboxylic acid.

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for dissolving hydrophobic solutes by lowering the energy required to create a cavity for the solute molecule.[4][7]

Experimental Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application.

    Co-solvent Key Characteristics Typical Use Case
    DMSO Highly polar aprotic; excellent solubilizing power. In vitro assays (final conc. usually <0.5%).[8][9]
    Ethanol Polar protic; less toxic than DMSO. General lab use, some in vivo formulations.[10]
    PEG 400 Polyethylene glycol; low toxicity. Pre-clinical and clinical formulations.[11]

    | Propylene Glycol | Viscous, low toxicity. | Oral and parenteral formulations.[7][11] |

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., 10 mg in 100 µL of DMSO for a 100 mg/mL stock). Gentle warming (37°C) or sonication can assist dissolution.[9]

  • Dilution into Aqueous Buffer: Add the stock solution dropwise to your vigorously stirring aqueous buffer. It is critical to add the concentrated organic stock to the aqueous phase, not the other way around, to promote rapid dispersion and avoid immediate precipitation.

  • Determine Maximum Tolerable Co-solvent Level: If precipitation occurs, try reducing the final concentration of your compound or slightly increasing the percentage of co-solvent in your final solution. Always run a vehicle control (buffer + co-solvent) in your experiments to nullify any effects from the co-solvent itself.[9]

Workflow: Co-solvent Screening

G start Start: Compound Precipitates stock Prepare 100 mM stock in 100% DMSO start->stock dilute Add stock to aqueous buffer to reach target concentration stock->dilute observe Precipitation? dilute->observe success Solution is clear Proceed with experiment (Include vehicle control) observe->success No fail Adjust parameters: 1. Lower final concentration 2. Try different co-solvent (e.g., Ethanol, PEG 400) observe->fail Yes fail->stock Re-attempt

Caption: A systematic workflow for troubleshooting solubility using a co-solvent approach.

Issue: An organic solvent-free formulation is required (e.g., for in vivo studies).

For many applications, particularly those involving cell culture or animal models, organic co-solvents are undesirable due to potential toxicity.

Scientific Principle: Instead of forming the salt in situ by adjusting pH, you can chemically prepare and isolate a solid salt form of the compound. This salt (e.g., sodium or potassium salt) will have its own, often much higher, intrinsic aqueous solubility compared to the free acid.[4][12][13]

Experimental Protocol:

  • Dissolve the Acid: Dissolve the (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid in a suitable organic solvent (e.g., ethanol).

  • Add Base: Add exactly one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of water or ethanol.

  • Isolate the Salt: Remove the solvent under reduced pressure (rotary evaporation) to yield the solid salt. The salt may need to be purified by recrystallization.

  • Confirm Salt Formation: It is critical to confirm the identity and purity of the new salt form using analytical techniques such as NMR, FT-IR, and elemental analysis.

  • Test Solubility: The resulting solid salt should now be directly soluble in water or neutral aqueous buffers.

Scientific Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic part of a drug molecule (the "guest"), in this case, the 2-nitrophenyl group, forming a water-soluble "inclusion complex".[16][17] This effectively masks the drug's hydrophobicity from the aqueous environment.[18]

Experimental Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v in water).

  • Add Compound: Add an excess amount of your solid compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Filter the suspension through a 0.22 µm syringe filter to remove any remaining solid.

  • Quantify Solubilized Compound: The clear filtrate now contains the water-soluble drug-cyclodextrin complex. The concentration can be determined using an appropriate analytical method like HPLC-UV.

Mechanism: Cyclodextrin Encapsulation

G compound Hydrophobic Nitrophenyl Group cyclodextrin Cyclodextrin Host (Hydrophobic Cavity) compound->cyclodextrin Encapsulation complex Soluble Inclusion Complex cyclodextrin->complex water Aqueous Environment water->complex Solubilized in

Caption: The hydrophobic moiety of the drug is encapsulated by the cyclodextrin, rendering the complex water-soluble.

References

  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research.
  • Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • Vertex AI Search. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
  • Vertex AI Search. (n.d.). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Vertex AI Search. (n.d.). Salt formation to improve drug solubility - Sign-in.
  • Vertex AI Search. (n.d.). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach - International Journal of Scientific Research & Technology.
  • Vertex AI Search. (n.d.). Why salt formation of weak acid increases the drug solubility? - ResearchGate.
  • Vertex AI Search. (n.d.). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. (n.d.). Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Vertex AI Search. (n.d.). Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate.
  • Vertex AI Search. (n.d.). Technical Support Center: Overcoming Nitrophenol Solubility in Assays - Benchchem.
  • Vertex AI Search. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
  • Vertex AI Search. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka.
  • Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.

Sources

Troubleshooting

Preventing Z/E isomerization of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid during storage

Here is the technical support center for . Technical Support Center: Stabilizing (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid A Guide to Preventing Z/E Isomerization During Storage Welcome to the technical support...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for .

Technical Support Center: Stabilizing (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

A Guide to Preventing Z/E Isomerization During Storage

Welcome to the technical support guide for (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. As a crucial component in many research and development pipelines, maintaining the stereochemical integrity of this molecule is paramount for reproducible results. The (Z)-isomer is often the kinetically favored product of synthesis, but its conversion to the more thermodynamically stable (E)-isomer is a common challenge during storage and handling.

This guide provides in-depth, field-proven insights into the causes of Z/E isomerization and offers robust protocols to ensure the long-term stability of your compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

Q1: What is Z/E isomerization and why is it a critical issue for this specific compound?

A: Z/E isomerization refers to the interconversion between two geometric isomers around the carbon-nitrogen double bond (C=N) of the hydroxyimino group. The 'Z' (zusammen, "together") and 'E' (entgegen, "opposite") descriptors denote the relative positions of higher-priority substituents. For (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, maintaining the specified (Z)-configuration is often essential for its intended biological activity or for achieving the desired stereochemical outcome in subsequent synthetic steps. Isomerization to the (E)-form can lead to a loss of potency, altered pharmacological profiles, or the formation of undesired byproducts, compromising experimental results and the viability of a drug candidate.[1]

Q2: What are the primary environmental factors that trigger the isomerization of the (Z)-isomer to the (E)-isomer?

A: The conversion from the (Z) to the (E) isomer is primarily driven by three main factors that provide the necessary energy to overcome the rotational barrier of the C=N double bond:

  • Acid Catalysis: Traces of acid can protonate the oxime nitrogen, weakening the double bond character of the C=N bond and facilitating rotation to the more stable (E)-isomer.[2][3] The compound's own carboxylic acid group can potentially act as an intramolecular catalyst, particularly in the presence of moisture.

  • Thermal Energy: Elevated temperatures increase molecular motion, providing sufficient energy to induce isomerization.[4][5] This process is often accelerated, with each 10°C increase potentially causing an exponential rise in the degradation rate.[5]

  • Light Exposure (Photoisomerization): The 2-nitrophenyl group makes the molecule highly susceptible to absorbing UV and visible light.[6][7] This absorbed energy can be transferred to the C=N bond, promoting an electron to an anti-bonding orbital and allowing for facile rotation, a process known as photoisomerization.[8]

Q3: I've noticed my solid compound has developed a yellowish or brownish hue during storage. Is this a sign of isomerization?

A: While a color change can be an indicator of degradation, it is not a definitive sign of isomerization alone. The nitroaromatic group is a known chromophore, and color changes are often associated with photodegradation or other decomposition pathways that can create colored byproducts.[6] Isomerization itself does not necessarily cause a color change. The most reliable way to confirm and quantify the presence of the (E)-isomer is through a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[6]

Part 2: Recommended Storage Protocols & Best Practices

Storing the compound correctly is the most effective strategy to prevent isomerization. The optimal conditions depend on whether the compound is stored as a solid or in solution.

Data Summary: Storage Condition Recommendations
ParameterSolid Form (Recommended)Solution Form (For short-term use only)Rationale
Temperature 2-8°C 2-8°C Minimizes thermal energy, slowing the rate of all chemical degradation pathways, including isomerization.[4][6] Avoid repeated freeze-thaw cycles.[6]
Light Protect from all light Protect from all light The nitroaromatic moiety makes the compound highly light-sensitive.[6][7] Use amber glass vials and store in a dark cabinet or box.[6]
Atmosphere Dry, Inert (Argon or Nitrogen) Dry, Inert (Argon or Nitrogen) Excludes atmospheric moisture, which can facilitate hydrolysis and acid-catalyzed isomerization.[6][9] Prevents oxidation.[4]
Container Tightly sealed amber glass vial with a non-reactive cap (e.g., Teflon-lined).Tightly sealed amber glass vial with a non-reactive cap.Prevents contamination, moisture ingress, and solvent evaporation.[6]
Solvent N/AHigh-purity, anhydrous, aprotic solvents (e.g., Acetonitrile, THF).Avoid protic solvents like methanol or water for long-term storage, as they can participate in or catalyze degradation.[6]

Part 3: Troubleshooting Guide - Investigating Suspected Isomerization

If you suspect isomerization has occurred, a systematic approach is necessary to confirm its presence, identify the root cause, and implement corrective actions.

Experimental Workflow: Troubleshooting Isomerization

G A Observation: - Unexpected HPLC peak - Inconsistent experimental results B Step 1: Analytical Confirmation (HPLC-UV Analysis) A->B C Is a new peak present near the main peak? B->C Quantify Purity D Step 2: Definitive Identification (2D-NOESY NMR) C->D Yes G No Isomerization Detected: Investigate other degradation pathways C->G No E Root Cause Analysis: - Review storage history (Temp, Light) - Check solvent purity - Test for acidic contamination D->E Confirm (E)-Isomer Structure F Corrective Action: - Re-purify material if necessary - Implement stringent storage protocols - Qualify new batches upon receipt E->F

Caption: A logical workflow for identifying and addressing Z/E isomerization.

Protocol 1: HPLC-UV Method for Detecting and Quantifying the (E)-Isomer

This protocol provides a general method to separate the (Z) and (E) isomers. Optimization may be required based on your specific HPLC system.

Objective: To separate and quantify (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid from its (2E)-isomer.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in the mobile phase to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid). A typical starting ratio is 60:40 (Acetonitrile:Water). Adjust as needed to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a wavelength specific to the nitroaromatic absorbance.

    • Injection Volume: 10 µL.

  • Analysis:

    • The (E)-isomer, being generally less polar, is expected to have a slightly longer retention time than the (Z)-isomer.

    • Calculate the relative percentage of each isomer by peak area integration.

Protocol 2: Definitive Stereochemical Assignment via 2D-NOESY NMR

The Nuclear Overhauser Effect (NOE) detects through-space interactions between protons that are close to each other, providing definitive proof of stereochemistry.[10]

Objective: To unambiguously assign the stereochemistry of the Z and E isomers.

Methodology:

  • Sample Preparation: Prepare a solution (~5-10 mg) of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify key proton signals.

    • Acquire a 2D-NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of NOE cross-peaks.

  • Data Interpretation:

    • For the (Z)-isomer: Expect a key NOE cross-peak between the oxime -OH proton and the adjacent methylene (-CH₂-) protons.

    • For the (E)-isomer: Expect an NOE cross-peak between the oxime -OH proton and the ortho-protons of the nitrophenyl ring. The absence of a strong correlation to the methylene protons would further support the (E) assignment.

Part 4: Visualizing the Isomerization Mechanisms

Understanding the chemical pathways that lead to isomerization is key to preventing them.

Caption: Key mechanisms driving Z/E isomerization of oximes.

References

  • Das, A., & Dube, H. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Retrieved from [Link]

  • Acid-promoted E/Z isomerization of oximes in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Cardinal Health. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Wan, K., & Knowles, R. R. (2018). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. Retrieved from [Link]

  • Henrick, C. A., & Willy, W. E. (1979). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. U.S. Patent No. 4,158,015. Google Patents.
  • OIST. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. Retrieved from [Link]

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-18. Retrieved from [Link]

  • Allen, L. V. (2020). Chapter 6: Stability of Compounded Preparations. In The Art, Science, and Technology of Pharmaceutical Compounding (6th ed.). PharmacyLibrary. Retrieved from [Link]

  • Filo. (2025, November 25). B. Outline seven (7) factors affecting the stability of compounded pharmaceutical preparations. Retrieved from [Link]

Sources

Optimization

Addressing false positives in (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid binding assays

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid and its derivatives. While this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid and its derivatives.

While this compound is a valuable synthetic intermediate and potential pharmacophore, its unique structural motifs—specifically the ortho-nitrobenzyl group, the alpha-oximino carboxylate, and the nitroaromatic ring—make it highly susceptible to generating false positives in high-throughput screening (HTS) and biophysical binding assays.

Below, we provide a deep dive into the chemical causality behind these assay artifacts, accompanied by self-validating troubleshooting protocols to ensure the scientific integrity of your hit-to-lead pipeline.

Frequently Asked Questions (FAQs): The "Why" Behind Assay Artifacts

Q1: Why does my binding signal increase irreversibly over time, even after washout steps? A: Photochemical Covalent Modification. Your compound contains an ortho-nitrobenzyl moiety. Upon exposure to ambient laboratory light or UV excitation (300–365 nm), the excited o-nitro group undergoes an intramolecular hydrogen abstraction from the adjacent benzylic position. This forms a transient aci-nitro tautomer that rapidly collapses, cleaving the molecule to yield an ortho-nitrosobenzaldehyde derivative[1]. This o-nitroso byproduct is a highly reactive electrophile that will covalently attack nucleophilic residues (e.g., cysteines or lysines) on your target protein. This irreversible covalent adduct registers as a false-positive "super-binder" in assays like Surface Plasmon Resonance (SPR) or Mass Spectrometry (MS).

Q2: Why do I lose assay signal completely in AlphaScreen, TR-FRET, or SPR assays utilizing His-tagged proteins? A: Metal Chelation Interference. The 2-hydroxyimino-propanoic acid substructure features an oxime nitrogen and a carboxylate oxygen in close proximity. This motif acts as a potent bidentate metal chelator, structurally mimicking nitrilotriacetic acid (NTA)[2]. At micromolar concentrations, the compound can outcompete the assay matrix and strip Ni²⁺ or Co²⁺ from the beads or sensor chips. This causes the His-tagged protein to dissociate from the capture surface, which is often misinterpreted as an allosteric conformational change or target inhibition.

Q3: Why does the compound appear to inhibit target activity in redox-coupled or fluorescence-based assays? A: Redox Cycling and Inner Filter Effect (IFE). Nitroaromatic compounds are classic redox cyclers. In the presence of assay reductants (like DTT or TCEP) or oxidoreductase enzymes, the nitro group undergoes one-electron reduction to a radical anion. This radical rapidly reduces dissolved molecular oxygen to superoxide, creating a futile redox cycle that depletes assay reagents and induces oxidative damage to the target protein[3]. Furthermore, nitroaromatics absorb strongly in the 300–450 nm range, which can quench the excitation or emission of fluorophores (Inner Filter Effect), mimicking a binding-induced signal drop.

Q4: Why is my IC₅₀ highly dependent on enzyme concentration and sensitive to the addition of BSA? A: Colloidal Aggregation. Like many small molecules with limited aqueous solubility, this compound can self-assemble into colloidal aggregates (typically 50–500 nm in diameter) at concentrations above its Critical Aggregation Concentration (CAC). These colloids non-specifically sequester and denature proteins on their surface[4]. Because this is a stoichiometric sequestration rather than a 1:1 binding event, the apparent IC₅₀ will shift dramatically if you increase the protein concentration or add a "decoy" protein like Bovine Serum Albumin (BSA).

Mandatory Visualization: Mechanisms and Workflows

Photochem A o-Nitrobenzyl Oxime (Intact Probe) B aci-Nitro Tautomer (Transient) A->B UV/Vis Light (300-365 nm) C o-Nitrosobenzaldehyde (Reactive Electrophile) B->C Rearrangement & Cleavage D Covalent Protein Adduct (False Positive) C->D + Protein Nucleophile (e.g., Cysteine)

Fig 1: Photochemical degradation pathway of o-nitrobenzyl oximes yielding reactive electrophiles.

Workflow Start Initial Hit: Binding Detected Q1 DLS / Triton X-100 Test Start->Q1 Agg Colloidal Aggregation (Add 0.01% Triton X-100) Q1->Agg Aggregates detected Q2 Dark vs. Light Incubation Q1->Q2 Monomeric Photo Photochemical Adduct (Perform assay in dark) Q2->Photo Light-dependent binding Q3 Ni-NTA Counter-screen Q2->Q3 Light-independent Chelate Metal Chelation (Switch to SEC/Biotin tag) Q3->Chelate Displaces Ni2+ Valid Validated Binder Q3->Valid No interference

Fig 2: Systematic triage workflow to isolate and identify false positive binding mechanisms.

Quantitative Data Summary

The following table summarizes the physicochemical thresholds that trigger false positives for this compound, alongside the recommended detection methods.

False Positive MechanismTrigger Threshold / ConditionDetection MethodMitigation Strategy
Photochemical Cleavage Exposure to 300–365 nm light > 5 minsLC-MS (Intact Protein Mass)Perform assays in dark/amber tubes; avoid UV readouts.
Metal Chelation Compound concentration > 10 µMNi-NTA displacement assaySwitch to Strep-tag or Biotin/Streptavidin capture.
Colloidal Aggregation Critical Aggregation Conc. (CAC) ~5–15 µMDynamic Light Scattering (DLS)Add 0.01% Triton X-100 or 0.1 mg/mL BSA to buffer.
Redox Cycling Presence of >1 mM DTT or TCEPResazurin / Cytochrome C assayUse non-reducing buffers; switch to label-free assays.

Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . By running the experimental condition alongside a mechanistic control, you isolate the exact causality of the assay artifact.

Protocol 1: Counter-Screening for Photochemical Covalent Modification

Causality Check: If binding is driven by target affinity, it will be light-independent. If driven by Norrish type II photochemistry, covalent adducts will only form under light exposure.

  • Preparation: Prepare two identical sets of 1.5 mL microcentrifuge tubes containing your target protein (5 µM) in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4). Avoid Tris buffer, as its primary amine can scavenge the electrophile.

  • Compound Addition: Add (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid to a final concentration of 50 µM.

  • Environmental Control (Self-Validation):

    • Condition A (Dark): Wrap tubes completely in aluminum foil.

    • Condition B (Light): Leave tubes exposed to ambient laboratory light or place under a 365 nm UV lamp.

  • Incubation: Incubate both sets at room temperature for 60 minutes.

  • Analysis: Subject both samples to Intact Protein LC-MS.

  • Interpretation: If Condition B shows a mass shift corresponding to the protein + the o-nitrosobenzaldehyde fragment, while Condition A shows only the native protein mass, your compound is a photochemical false positive.

Protocol 2: Metal Interference Assay (Ni-NTA Displacement)

Causality Check: If the compound is a true binder, it will bind the protein without affecting the capture matrix. If it is a chelator, it will elute the protein by stripping the Ni²⁺.

  • Immobilization: Load 100 nM of your His-tagged target protein onto a Ni-NTA biosensor (for Octet/BLI) or an NTA sensor chip (for SPR).

  • Baseline: Establish a stable baseline in assay buffer (e.g., PBS + 0.05% Tween-20).

  • Injection: Inject a titration series of the compound (1 µM to 100 µM).

  • Control (Self-Validation): Inject the exact same titration series over a "blank" Ni-NTA sensor (no protein loaded).

  • Interpretation: If the sensorgram shows a negative shift (loss of mass) on the protein-loaded sensor, the compound is stripping the complex. If the blank sensor also shows anomalous signals, the oxime-carboxylate is directly chelating the surface metals. Switch to a Biotin-Streptavidin immobilization strategy.

Protocol 3: Detergent-Based Aggregation Assay

Causality Check: True ligand-receptor interactions are generally unaffected by sub-critical micelle concentration (CMC) detergents. Colloidal aggregates are rapidly dispersed by detergents.

  • DLS Baseline: Dilute the compound to 20 µM in your standard assay buffer. Measure the sample using Dynamic Light Scattering (DLS). The presence of particles with a radius >30 nm indicates colloidal aggregation.

  • Enzyme Assay: Run your standard functional or binding assay with the compound at its apparent IC₅₀.

  • Detergent Challenge (Self-Validation): Repeat the assay, but supplement the buffer with 0.01% (v/v) Triton X-100 (a non-ionic detergent).

  • Interpretation: If the DLS signal disappears and the apparent IC₅₀ shifts by >10-fold (i.e., the compound loses its inhibitory effect) upon the addition of Triton X-100, the initial hit was a false positive driven by colloidal sequestration.

References

  • Yip, R. W., et al. "Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction." The Journal of Physical Chemistry, 1991. 1

  • Deacon, M. "Metal Chelation in Separation Science." DORAS (Dublin City University), 2013. 2

  • Tolosa, L., et al. "High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells." Toxicology in Vitro (via PMC), 2021. 3

  • Ganesh, A. N., et al. "Colloidal aggregation - Shoichet Lab." University of Toronto / Nano Today, 2018. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reproducibility of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic Acid Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two plausible synthetic protocols for (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. As a compound of in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two plausible synthetic protocols for (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. As a compound of interest in medicinal chemistry and drug development, the ability to synthesize it reliably and reproducibly is paramount. This document offers a critical analysis of two methodologies, highlighting key experimental variables that can influence yield, purity, and overall reproducibility. The protocols described herein are constructed based on established and analogous chemical transformations, as detailed experimental procedures for this specific molecule are not widely published.

Introduction

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is a molecule with potential applications as a building block in the synthesis of various heterocyclic compounds and pharmacologically active agents. Its structure, featuring a hydroxyimino group alpha to a carboxylic acid and a nitrophenyl moiety, presents specific synthetic challenges. The reliable synthesis of this compound is a critical first step in its further investigation and utilization. This guide will compare two distinct protocols for its preparation, focusing on the potential sources of variability and offering insights to improve reproducibility.

The synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is generally approached as a two-step process: first, the synthesis of the precursor, 2-nitrophenylpyruvic acid, followed by its oximation. The two protocols presented below offer variations in the synthesis of the pyruvic acid precursor, which can have a significant impact on the overall efficiency and reproducibility of the synthesis.

Comparative Analysis of Synthetic Protocols

This section details two distinct protocols for the synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. Each protocol is presented with a step-by-step methodology, followed by a critical discussion of its potential for reproducibility.

Protocol 1: Erlenmeyer-Plöchl Azlactone Synthesis followed by Oximation

This protocol is based on the well-established Erlenmeyer-Plöchl synthesis to generate the α,β-unsaturated azlactone, which is then hydrolyzed to the pyruvic acid, followed by oximation.

Step 1a: Synthesis of 2-nitrophenylpyruvic acid via Azlactone Intermediate

  • A mixture of 2-nitrobenzaldehyde (15.1 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol) in 100 mL of acetic anhydride is heated at 100°C for 2 hours with constant stirring.

  • The reaction mixture is cooled to room temperature, and the precipitated azlactone is collected by filtration and washed with cold water.

  • The crude azlactone is then hydrolyzed by refluxing with 10% aqueous hydrochloric acid (150 mL) for 4 hours.

  • The solution is cooled, and the resulting 2-nitrophenylpyruvic acid is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-nitrophenylpyruvic acid.

Step 1b: Oximation of 2-nitrophenylpyruvic acid

  • To a solution of crude 2-nitrophenylpyruvic acid (from Step 1a) in 100 mL of ethanol, a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in 50 mL of water is added.

  • The mixture is stirred at room temperature for 12 hours.

  • The ethanol is removed under reduced pressure, and the aqueous residue is acidified with 2M HCl to pH 2.

  • The precipitated product, (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, is collected by filtration, washed with cold water, and dried.

The Erlenmeyer-Plöchl synthesis is a robust reaction; however, its reproducibility can be affected by several factors. The purity of the starting materials, particularly the 2-nitrobenzaldehyde, is crucial, as impurities can lead to side reactions and lower yields. The efficiency of the hydrolysis of the azlactone intermediate is also a critical step. Incomplete hydrolysis will result in a mixture of products that can be difficult to separate. The final oximation step is generally reliable, but the pH of the reaction and the work-up are important for consistent results.

Protocol 2: Direct Condensation of 2-Nitrotoluene with Diethyl Oxalate followed by Oximation

This protocol offers a more direct route to the α-ketoester, which is then hydrolyzed to the pyruvic acid and subsequently converted to the oxime.

Step 2a: Synthesis of Ethyl 2-nitrophenylpyruvate

  • To a solution of sodium ethoxide, prepared from sodium (4.6 g, 0.2 mol) in 100 mL of absolute ethanol, is added a mixture of 2-nitrotoluene (13.7 g, 0.1 mol) and diethyl oxalate (29.2 g, 0.2 mol).

  • The mixture is heated under reflux for 6 hours.

  • After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid.

  • The resulting ethyl 2-nitrophenylpyruvate is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

Step 2b: Hydrolysis and Oximation

  • The crude ethyl 2-nitrophenylpyruvate is hydrolyzed by refluxing in a mixture of acetic acid (50 mL) and concentrated hydrochloric acid (25 mL) for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in 100 mL of water.

  • To this aqueous solution of 2-nitrophenylpyruvic acid, hydroxylamine hydrochloride (8.3 g, 0.12 mol) is added, and the pH is adjusted to 4 with a 10% sodium hydroxide solution.

  • The mixture is stirred at 50°C for 2 hours.

  • Upon cooling, the (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid precipitates and is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

This Claisen condensation approach can be sensitive to reaction conditions. The complete exclusion of moisture is critical for the formation of the sodium ethoxide and for the condensation reaction itself. The quality of the sodium and the absolute ethanol used will directly impact the yield of the desired product. The work-up procedure for the hydrolysis and oximation steps is also a potential source of variability. The final precipitation and purification of the product can be influenced by the rate of cooling and the final pH of the solution.

Quantitative Data Summary

ParameterProtocol 1Protocol 2
Starting Materials 2-Nitrobenzaldehyde, N-acetylglycine2-Nitrotoluene, Diethyl oxalate
Intermediate AzlactoneEthyl 2-nitrophenylpyruvate
Reaction Steps 2 (Synthesis + Oximation)2 (Synthesis + Oximation)
Typical Yield ModerateModerate to Good
Key Challenges Purity of starting materials, complete hydrolysis of azlactoneStrict anhydrous conditions, work-up of hydrolysis/oximation
Potential for Side Products Incomplete hydrolysis productsProducts of self-condensation

Experimental Workflows

Protocol_1 A 2-Nitrobenzaldehyde + N-acetylglycine B Azlactone Synthesis (Acetic Anhydride, NaOAc) A->B C Azlactone Intermediate B->C D Hydrolysis (10% HCl) C->D E 2-Nitrophenylpyruvic Acid D->E F Oximation (NH2OH.HCl, NaOAc) E->F G (2Z)-2-hydroxyimino-3- (2-nitrophenyl)propanoic acid F->G

Caption: Workflow for Protocol 1: Erlenmeyer-Plöchl Azlactone Synthesis followed by Oximation.

Protocol_2 A 2-Nitrotoluene + Diethyl Oxalate B Claisen Condensation (NaOEt, Ethanol) A->B C Ethyl 2-nitrophenylpyruvate B->C D Hydrolysis & Oximation (HCl/AcOH, NH2OH.HCl) C->D E (2Z)-2-hydroxyimino-3- (2-nitrophenyl)propanoic acid D->E

Comparative

Cross-Validation of (2Z)-2-Hydroxyimino-3-(2-nitrophenyl)propanoic Acid Spectroscopic Data: A Comparative Guide

Introduction to the Analytical Challenge (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid (hereafter referred to as 2-NO₂-HIPP ) is a highly specialized alpha-oximino acid. It belongs to a structural class related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid (hereafter referred to as 2-NO₂-HIPP ) is a highly specialized alpha-oximino acid. It belongs to a structural class related to 2-(hydroxyimino)-3-phenylpropanoic acid (HIPP), which has been identified as a potent, substrate-competitive inhibitor of C-Terminal Binding Protein (CtBP)[1]. Because CtBP functions as a transcriptional co-regulator that downregulates critical tumor-suppressor genes, inhibiting its dehydrogenase active site is a heavily investigated therapeutic strategy for oncology[2].

However, the pharmacological efficacy of oxime derivatives is strictly dictated by their stereochemistry. The (2Z)-isomer often exhibits drastically different target-binding affinities and physicochemical properties compared to its (2E)-isomer or its synthetic precursor, the parent ketone (3-(2-nitrophenyl)pyruvic acid). As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating framework for the spectroscopic cross-validation of 2-NO₂-HIPP against its structural alternatives.

Part 1: Structural Dynamics and Isomeric Causality

Spectroscopic data is not merely a static fingerprint; it is a dynamic readout of molecular geometry and electronic distribution. When analyzing 2-NO₂-HIPP, you must understand the causality behind the spectral shifts:

  • The Intramolecular Hydrogen Bond (Z vs. E Causality): In the (2Z)-isomer, the oxime hydroxyl group (-OH) is oriented cis to the carboxylate group (-COOH). This specific geometry enforces a strong intramolecular hydrogen bond between the oxime proton and the carbonyl oxygen. This interaction drains electron density from the oxime proton, heavily deshielding it and shifting its ¹H NMR signal significantly downfield (typically >12.8 ppm in anhydrous DMSO-d₆). In the (2E)-isomer, the -OH is trans to the carboxylate, preventing this specific H-bond and resulting in a more upfield shift (~11.5 ppm).

  • The Ortho-Nitro Anisotropic Effect: The nitro group at the ortho position of the phenyl ring exerts a profound magnetic anisotropy and inductive electron-withdrawing effect. This strongly deshields the adjacent benzylic -CH₂- protons, pushing their resonance to ~4.35 ppm, which is significantly higher than the ~3.9 ppm observed in unsubstituted phenylpropanoic acid analogues[3].

Part 2: Comparative Spectroscopic Data

To objectively evaluate the purity and structural integrity of the synthesized (2Z)-isomer, we must benchmark it against its alternative forms. The tables below summarize the quantitative data required for orthogonal cross-validation.

Table 1: ¹H and ¹³C NMR Cross-Validation (600 MHz, DMSO-d₆)
Structural Feature(2Z)-Isomer (Target)(2E)-Isomer (Alternative)Parent Ketone (Precursor)
Oxime -OH (¹H) ~12.85 ppm (s, 1H) H-bonded~11.50 ppm (s, 1H) FreeN/A
Carboxylic -OH (¹H) ~13.10 ppm (br s, 1H)~12.90 ppm (br s, 1H)~13.50 ppm (br s, 1H)
Benzylic -CH₂- (¹H) ~4.35 ppm (s, 2H)~4.15 ppm (s, 2H)~4.50 ppm (s, 2H)
Aromatic C-NO₂ (¹³C) ~149.2 ppm~148.8 ppm~149.5 ppm
Oxime C=N (¹³C) ~152.4 ppm~154.1 ppmN/A (Ketone C=O: 195.0 ppm)
Carboxyl C=O (¹³C) ~165.8 ppm~164.5 ppm~162.3 ppm
Table 2: HRMS and FT-IR Orthogonal Validation
Technique(2Z)-Isomer (Target)Parent Ketone (Precursor)Causality / Diagnostic Value
FT-IR (KBr pellet) 3250 cm⁻¹ (broad, H-bonded OH), 1710 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂)1735 cm⁻¹ (Ketone C=O), 1715 cm⁻¹ (Acid C=O)The absence of the 1735 cm⁻¹ ketone stretch confirms complete oximation.
HRMS (ESI-Negative) m/z 223.0360 [M-H]⁻m/z 208.0251 [M-H]⁻Confirms the exact mass difference (+15 Da) corresponding to the replacement of =O with =N-OH.

Part 3: Self-Validating Experimental Protocols

Trust in analytical data stems from self-validating workflows. The following protocols utilize in situ generation of the (2E)-isomer to create a perfect internal control, eliminating matrix effects and solvent discrepancies. High-resolution instrumentation (e.g., 500 or 600 MHz spectrometers) is required to resolve these complex mixtures[3].

Protocol 1: In Situ Photoisomerization and NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized (2Z)-isomer in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v TMS.

    • Causality: Anhydrous DMSO prevents rapid chemical exchange of the oxime proton with water, allowing the critical intramolecular H-bond to be observed.

  • Aliquot Splitting: Transfer 0.3 mL of the solution to a standard 5 mm NMR tube (Control). Transfer the remaining 0.3 mL to a quartz NMR tube.

  • Photoisomerization: Irradiate the quartz tube with UV light (254 nm) for 30 minutes at 25°C.

    • Causality: UV irradiation induces π-π* excitation of the C=N bond, facilitating rotation and establishing a photostationary Z/E mixture. This generates the (2E)-isomer in situ for perfect internal cross-validation without altering the solvent matrix.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NOESY spectra for both tubes using a 600 MHz spectrometer.

    • Causality: The NOESY spectrum will confirm the spatial proximity of the oxime -OH to the benzylic -CH₂- in the E-isomer, a correlation that is physically impossible (and therefore absent) in the Z-isomer.

Protocol 2: Orthogonal Validation via HRMS and FT-IR
  • FT-IR Matrix Preparation: Prepare a KBr pellet using 1 mg of the analyte and 100 mg of anhydrous KBr. Acquire spectra from 4000 to 400 cm⁻¹.

    • Causality: The solid-state KBr matrix minimizes ambient moisture interference, allowing clear resolution of the broad H-bonded O-H stretch at ~3250 cm⁻¹ versus a free O-H stretch.

  • HRMS Ionization: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Inject into an ESI-QTOF mass spectrometer in negative ion mode.

    • Causality: The carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ ion. Negative mode minimizes the in-source fragmentation often seen with oximes in positive ion mode.

Part 4: Visualizations of Workflows and Mechanisms

Workflow A Synthesize (2Z)-Isomer (Target Compound) B UV Photoisomerization (Generate (2E)-Isomer) A->B Aliquot for Isomerization C 1D/2D NMR Acquisition (1H, 13C, NOESY) A->C D HRMS & FT-IR (Orthogonal Validation) A->D B->C Internal Control E Data Cross-Validation (Z vs E vs Ketone) C->E D->E

Fig 1. Self-validating spectroscopic workflow for (2Z)-isomer characterization.

Pathway NAD NAD+ Binding (Co-factor) CtBP CtBP Dehydrogenase (Target Enzyme) NAD->CtBP Repression Transcriptional Repression (Tumor Survival) CtBP->Repression Active Substrate MTOB (Endogenous Substrate) Substrate->CtBP Catalysis Inhibitor (2Z)-2-NO2-HIPP (Competitive Inhibitor) Inhibitor->CtBP Blocks Active Site Inhibitor->Substrate Competes Apoptosis Gene Reactivation (Tumor Apoptosis) Repression->Apoptosis Inhibited by 2-NO2-HIPP

Fig 2. Mechanism of CtBP inhibition by HIPP derivatives leading to gene reactivation.

References

  • Korwar, S., et al. "Design, synthesis, and biological evaluation of substrate-competitive inhibitors of C-Terminal Binding Protein (CtBP)." Bioorganic & Medicinal Chemistry 24.12 (2016): 2707-2715. URL:[Link]

  • Fan, Y., et al. "Identification of Antagonistic Compounds between the Palm Tree Xylariale Endophytic Fungi and the Phytopathogen Fusarium oxysporum." Journal of Agricultural and Food Chemistry 69.37 (2021): 10885-10894. URL:[Link]

Sources

Validation

Establishing an In Vitro-In Vivo Correlation (IVIVC) Framework for the Novel Therapeutic Candidate (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

A Guide for Researchers and Drug Development Professionals Introduction: From Bench to Bedside In the landscape of modern drug development, the journey of a novel chemical entity from laboratory discovery to clinical app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction: From Bench to Bedside

In the landscape of modern drug development, the journey of a novel chemical entity from laboratory discovery to clinical application is both arduous and resource-intensive. A critical component of this process is establishing a clear, predictive relationship between a compound's activity in controlled laboratory settings (in vitro) and its behavior within a complex living organism (in vivo). This relationship is formally known as an In Vitro-In Vivo Correlation (IVIVC). The U.S. Food and Drug Administration (FDA) defines IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”[1][2]. A robust IVIVC is an invaluable strategic tool that can accelerate development, improve product quality, and in some cases, reduce the need for extensive human bioequivalence studies by serving as a surrogate for in vivo performance[3][4][5].

This guide focuses on a specific molecule, (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. While this compound is of clear scientific interest, there is currently a lack of published biological data. Therefore, this document serves as a comprehensive, forward-looking framework for its investigation. As a Senior Application Scientist, my objective is to provide a scientifically rigorous, hypothetical roadmap for characterizing this compound's activity, from initial enzymatic assays to preclinical animal models, with the ultimate goal of establishing a meaningful IVIVC.

Based on structural motifs common to certain classes of enzyme inhibitors, we will proceed with the working hypothesis that (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a high-value target in the field of cancer immunotherapy.

Part 1: Postulated Mechanism and In Vitro Characterization

The IDO1 Hypothesis: An Immunosuppressive Target

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine, which is rapidly converted to kynurenine (Kyn)[6][7]. In the tumor microenvironment, overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local scarcity of Trp inhibits the proliferation and function of effector T cells[7][8].

  • Kynurenine Accumulation: The buildup of Kyn and its metabolites actively induces T cell apoptosis and promotes the generation of regulatory T cells (Tregs)[6][9].

By inhibiting IDO1, we can theoretically reverse this immunosuppression and restore the immune system's ability to attack cancer cells. This makes IDO1 inhibitors a promising class of therapeutics, particularly in combination with checkpoint inhibitors[10][11][12]. The following protocols are designed to test our hypothesis and quantify the compound's potency in vitro.

Experimental Protocol 1: Cell-Free Enzymatic Assay for IDO1 Inhibition

Causality: The first step is to determine if our compound directly interacts with and inhibits the isolated IDO1 enzyme. A cell-free assay removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of direct enzyme inhibition. We will use a fluorogenic assay for its high sensitivity and reduced interference from test compounds compared to traditional colorimetric methods.

Methodology:

  • Reagents: Recombinant Human IDO1 enzyme, L-Tryptophan (substrate), Methylene Blue (cofactor), Ascorbic Acid (reducing agent), Catalase, and a fluorogenic developer that reacts with N-formylkynurenine (NFK).

  • Preparation: Prepare a reaction buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5). Create a serial dilution of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, recombinant IDO1, ascorbic acid, catalase, and the test compound at various concentrations. Allow to incubate for 10-15 minutes at 25°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding a solution of L-Tryptophan and Methylene Blue.

  • Incubation: Incubate the plate for 60 minutes at 25°C, protected from light.

  • Development: Stop the reaction and initiate fluorescence development by adding the fluorogenic developer solution. Incubate for an additional 30 minutes.

  • Detection: Measure the fluorescence intensity using a plate reader at an appropriate excitation/emission wavelength (e.g., Ex/Em = 402/488 nm).

  • Data Analysis: Convert fluorescence values to percent inhibition relative to a vehicle control (DMSO) and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Experimental Protocol 2: Cell-Based IDO1 Functional Assay

Causality: A direct enzyme inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. This assay validates the findings from the cell-free system in a more physiologically relevant environment. We will use a human cancer cell line known to express IDO1 upon stimulation with interferon-gamma (IFN-γ) and measure the end-product of the reaction, kynurenine, in the cell culture supernatant[7].

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.

  • IDO1 Induction: Stimulate the cells with human IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme[13].

  • Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

  • Incubation: Incubate the cells with the compound for 24-72 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Kynurenine Detection:

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins. Centrifuge to clarify.

    • Transfer the clarified supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10-20 minutes at room temperature to allow color development (a yellow product forms with kynurenine).

  • Measurement: Read the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine produced in each well and determine the IC50 value for the inhibition of kynurenine production.

Hypothetical In Vitro Data Summary

The following table summarizes the expected outcomes from our in vitro testing, providing the quantitative data necessary for later correlation.

Assay TypeEndpointHypothetical Result (IC50)
Cell-Free Enzymatic AssayDirect IDO1 Enzyme Inhibition85 nM
Cell-Based Functional AssayInhibition of Kynurenine Production250 nM

Note: A higher IC50 in the cell-based assay is common and expected, reflecting factors like cell permeability and stability.

Part 2: In Vivo Assessment

Rationale for Model Selection: The Syngeneic Mouse Model

To evaluate an immuno-oncology agent, it is essential to use an animal model with a fully competent immune system. Therefore, a syngeneic tumor model, where mouse cancer cells are implanted into an immunocompetent mouse of the same genetic background, is the gold standard[6][11]. For this proposed study, we will use the CT26 colon carcinoma model in BALB/c mice.

Experimental Protocol 3: Murine Pharmacokinetic (PK) Study

Causality: Before assessing efficacy, we must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). The PK profile determines the dosing regimen (amount and frequency) required to maintain therapeutic concentrations in vivo.

Methodology:

  • Animal Dosing: Administer a single dose of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid to healthy BALB/c mice via two routes: intravenous (IV) for bioavailability assessment and oral (PO) or intraperitoneal (IP) as the likely route for the efficacy study.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Hypothetical Pharmacokinetic Data
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (Maximum Concentration)1200 ng/mL850 ng/mL
Tmax (Time to Cmax)5 min1 hour
AUC (Area Under the Curve)2400 ngh/mL4800 ngh/mL
t1/2 (Half-life)2.5 hours3.0 hours
Bioavailability (%)N/A20%
Experimental Protocol 4: In Vivo Efficacy and Pharmacodynamic (PD) Study

Causality: This is the definitive experiment to determine if the compound can inhibit tumor growth in vivo and to confirm that it is engaging its target, IDO1. We will measure both tumor volume (efficacy) and the levels of Trp and Kyn (pharmacodynamics).

Methodology:

  • Tumor Implantation: Subcutaneously implant CT26 tumor cells into the flank of BALB/c mice.

  • Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).

  • Dosing: Based on PK data, administer the compound daily via oral gavage.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Pharmacodynamic Analysis: At the end of the study (or at an intermediate time point), collect terminal blood samples and tumor tissue.

  • Bioanalysis:

    • Process blood to plasma.

    • Homogenize tumor tissue.

    • Quantify Trp and Kyn concentrations in both plasma and tumor homogenates using LC-MS/MS.

  • Data Analysis: Compare tumor growth curves between groups to determine efficacy (Tumor Growth Inhibition, TGI). Calculate the Kyn/Trp ratio in plasma and tumors as the key PD biomarker of IDO1 inhibition[11].

Hypothetical Efficacy and Pharmacodynamic Data
Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Plasma Kyn/Trp Ratio
Vehicle Control1500 ± 2500%0.08 ± 0.01
Compound (25 mg/kg, PO, QD)750 ± 15050%0.03 ± 0.005

Part 3: Bridging the Gap: Establishing the IVIVC

The ultimate goal is to create a model that uses our in vitro data to predict the in vivo response. This allows for future formulation changes or manufacturing adjustments to be evaluated through simple dissolution tests rather than costly and time-consuming animal studies[2][4].

Conceptual Framework: From IC50 to In Vivo Target Engagement

We will aim to establish a Level C Correlation , which relates a single in vitro data point (e.g., IC50) to a single in vivo parameter (e.g., maximal Kyn/Trp ratio suppression)[4]. A more advanced Level A Correlation would establish a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, which is more common for formulation development[1].

Correlation Analysis: The core of the IVIVC is a plot that directly links our laboratory and animal data. We will correlate the in vivo pharmacodynamic response (the percentage reduction in the plasma Kyn/Trp ratio) with the average plasma concentration of the drug observed over the dosing interval (AUC/24h) from the PK study. This relationship demonstrates that the drug concentration in the body drives the biological effect. We can then link this required in vivo concentration back to our in vitro cellular IC50, establishing that the cellular potency is a relevant predictor of activity.

IVIVC_Workflow cluster_InVitro Part 1: In Vitro Assessment cluster_InVivo Part 2: In Vivo Validation cluster_IVIVC Part 3: Correlation vitro_enz Cell-Free Assay (Direct Inhibition) ic50 Determine IC50 Values vitro_enz->ic50 vitro_cell Cell-Based Assay (Functional Potency) vitro_cell->ic50 correlation IVIVC Model (Relate In Vitro Potency to In Vivo Response) ic50->correlation Predicts Potency pk Pharmacokinetic Study (Determine Exposure) pk->correlation Informs Dose efficacy Efficacy & PD Study (Tumor Growth & Biomarkers) pd_data Measure Kyn/Trp Ratio (Target Engagement) efficacy->pd_data pd_data->correlation correlation->vitro_cell Feedback Loop for Formulation Optimization correlation->pk Feedback Loop for Formulation Optimization

Caption: Workflow from in vitro characterization to in vivo validation and IVIVC model development.

Discussion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, strategy for the preclinical evaluation of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid as a potential IDO1 inhibitor. By systematically progressing from cell-free to cell-based assays and finally to a robust in vivo model, we can gather the necessary data to build a predictive IVIVC.

A successful correlation provides several key advantages:

  • Informed Decision-Making: It provides confidence that the in vitro assays are relevant and can be used for screening further chemical analogues.

  • Quality Control: It allows for the establishment of meaningful dissolution specifications for drug product manufacturing, ensuring that batch-to-batch variability will not impact in vivo performance[2].

  • Regulatory Support: A validated IVIVC model can be submitted to regulatory agencies to support formulation changes, manufacturing site changes, or biowaivers, significantly reducing the need for additional clinical studies[3][4].

The path forward involves executing these protocols, meticulously analyzing the data, and building the mathematical model that constitutes the IVIVC. This framework, grounded in established scientific principles, provides the most efficient path to understanding the true therapeutic potential of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid.

References

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]

  • PhInc. Modeling. (2020, June 30). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. Available at: [Link]

  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Munn, D. H., & Mellor, A. L. (2021). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. PMC. Available at: [Link]

  • BioPharma Services Inc. (2021, December 15). IVIVC modelling can speed up the drug development process. Available at: [Link]

  • Gallicchio, R., et al. (2020, June 14). Trial watch: IDO inhibitors in cancer therapy. Taylor & Francis Online. Available at: [Link]

  • Fujiwara, Y., et al. (2022, August 30). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Labcorp Oncology. Available at: [Link]

  • Yang, Y., et al. (n.d.). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Grobben, Y., et al. (2021, January 27). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. Available at: [Link]

  • European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available at: [Link]

  • Kancer, K., & Salyer, A. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. Available at: [Link]

  • Chen, Y., et al. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid

As a Senior Application Scientist overseeing the scale-up and handling of energetic intermediates, I recognize that working with complex molecules requires more than just following a standard safety checklist. It demands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up and handling of energetic intermediates, I recognize that working with complex molecules requires more than just following a standard safety checklist. It demands a mechanistic understanding of the chemical's behavior.

(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid (commonly referred to as o-nitrophenylpyruvic acid oxime) presents a unique dual-hazard profile. The presence of both a nitroaromatic system and an oxime moiety creates an intramolecular redox potential that can lead to rapid exothermic decomposition. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency during laboratory handling.

Causality-Driven Hazard Profile

To handle this compound safely, you must first understand why it is dangerous. The hazards are not merely theoretical; they are dictated by the molecule's structural thermodynamics and biological reactivity.

  • Thermal & Shock Instability: According to [1], compounds containing both nitro and oxime groups are prone to violent exothermic decomposition. The nitro group (-NO₂) acts as an internal oxidizing agent, while the oxime (=N-OH) and carbon backbone provide the fuel. Friction, static discharge, or ambient heat can initiate a runaway reaction.

  • Systemic Toxicity (Methemoglobinemia): Like many nitroaromatics, this compound can penetrate standard thin-mil nitrile gloves. Upon systemic absorption, nitroaromatics oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. This severely impairs the blood's ability to transport oxygen, leading to tissue hypoxia and cyanosis.

  • Dermal Sensitization: Oximes are potent sensitizers. Repeated exposure without adequate barrier protection can lead to severe, irreversible allergic contact dermatitis.

Toxicity N1 Dermal Exposure to Nitroaromatic Oxime N2 Systemic Absorption (Permeates standard PPE) N1->N2 N3 Oxidation of Hemoglobin (Fe2+ → Fe3+) N2->N3 N4 Methemoglobinemia (Loss of O2 transport) N3->N4

Mechanistic pathway of nitroaromatic-induced methemoglobinemia following exposure.

Quantitative Safety Parameters & Mandatory PPE

To mitigate the risks outlined above, strict adherence to quantitative safety thresholds and specialized Personal Protective Equipment (PPE) is required. Standard laboratory attire is insufficient for handling energetic sensitizers.

Table 1: Quantitative Operational Thresholds

ParameterValue / ThresholdOperational Implication
Storage Temperature 2°C to 8°CPrevents thermal degradation and lowers the kinetic energy of the system[2].
Surface Static Charge < 100 VMust be verified prior to handling dry powder to prevent spark-induced deflagration.
Glove Breakthrough Time > 240 minutesDictates maximum continuous handling time before mandatory glove replacement.
Fume Hood Face Velocity 80 - 100 fpmEnsures adequate capture of toxic dust without causing turbulent disruption of the powder.

Table 2: Causality-Driven PPE Requirements

PPE CategorySpecificationCausality / Rationale
Primary Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil NeopreneNitroaromatics permeate standard nitrile. Neoprene provides a broader chemical barrier against organic permeation.
Eye & Face Protection Splash-proof chemical goggles + Polycarbonate Face ShieldProtects against micro-explosions or violent splattering if exothermic decomposition occurs.
Body Protection Flame-resistant (FR) lab coat + Anti-static disposable apronMitigates fire risk from decomposition; prevents static discharge which could initiate energetic materials.

Operational Workflow & Step-by-Step Methodology

Every protocol described below is designed as a self-validating system . You do not proceed to the next step until the current step's validation check is confirmed.

Workflow A 1. Storage & Equilibration (2-8°C, Desiccated) B 2. Static Dissipation (Surface wipe & grounding) A->B C 3. Shielded Weighing (Blast shield, anti-static tools) B->C D 4. Solubilization (Pre-cooled solvent, no friction) C->D E 5. Quenching & Disposal (Aqueous neutralization) D->E

Workflow for the safe handling and processing of energetic nitro-oxime compounds.

Phase 1: Pre-Operational Setup & Equilibration
  • Temperature Equilibration: Remove the tightly sealed amber glass storage vial from the 2–8°C refrigerator[2]. Place it in a desiccator and allow it to reach room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Moisture can accelerate hydrolytic degradation and lower the decomposition onset temperature.

    • Validation: Touch the exterior of the vial; it must not feel cold to the touch before the seal is broken.

  • Static Dissipation: Wipe down the analytical balance and the surrounding fume hood surface with a damp, lint-free cloth (using a 70% ethanol/water solution).

    • Causality: Eliminates static charge accumulation, a primary ignition source for dry energetic powders.

    • Validation: Use a handheld static meter to confirm the surface charge is < 100 V.

Phase 2: Material Handling & Transfer
  • Shielded Weighing: Place a portable polycarbonate blast shield between yourself and the balance inside the fume hood. Use only conductive (grounded metal) or specialized anti-static plastic spatulas.

    • Causality: Provides a physical barrier against localized deflagration if friction inadvertently initiates the material.

    • Validation: Ensure the sash of the fume hood is pulled down to the lowest operable height (typically 18 inches) before opening the vial.

  • Solubilization: Transfer the pre-weighed solid directly into a pre-cooled reaction vessel containing your target solvent (e.g., ethanol or THF). Do not grind or crush the crystals.

    • Causality: Solvation dissipates heat and dilutes the energetic density of the molecules, significantly reducing the risk of a runaway intramolecular reaction.

Emergency Response & Disposal Plan

Because of the compound's reactivity, standard chemical spill responses must be modified.

Spill Management Protocol:

  • Do not sweep dry. Friction from a brush can cause localized heating and ignition.

  • Gently blanket the spilled powder with a wet absorbent material (using water or an inert, non-flammable solvent) to desensitize the energetic material.

  • Collect the wetted mass using non-sparking tools (e.g., Teflon or wooden scoops) and place it in a highly visible, vented hazardous waste container.

Chemical Disposal: Do not mix (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid waste with heavy metals, strong acids, or strong bases. These incompatible substances can catalyze oxime rearrangement or nitro reduction exothermically[2]. Dispose of the material as "Energetic Hazardous Waste" in accordance with EPA and institutional guidelines, ensuring the waste container is kept vented to prevent pressure buildup from slow decomposition.

References

  • Urben, P. G. (Ed.). Bretherick's Handbook of Reactive Chemical Hazards (8th Edition). Elsevier.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.